molecular formula C7H7F3N2 B156670 (5-(Trifluoromethyl)pyridin-2-yl)methanamine CAS No. 164341-39-3

(5-(Trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B156670
CAS No.: 164341-39-3
M. Wt: 176.14 g/mol
InChI Key: HVQOLQUEKRHKKJ-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyridin-2-yl)methanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQOLQUEKRHKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396536
Record name (5-(trifluoromethyl)pyridin-2-yl)methanamine
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164341-39-3
Record name 5-(Trifluoromethyl)-2-pyridinemethanamine
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Record name (5-(trifluoromethyl)pyridin-2-yl)methanamine
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Record name [5-(trifluoromethyl)pyridin-2-yl]methanamine
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Foundational & Exploratory

In-Depth Technical Guide: (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this versatile intermediate, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.

PropertyValueReference
CAS Number 164341-39-3
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point (Predicted) 200.3 ± 35.0 °C
Density (Predicted) 1.293 ± 0.06 g/cm³
pKa (Predicted) 8.27 ± 0.39
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)

Synthesis and Characterization

The synthesis of this compound is a critical step for its utilization in further chemical transformations. A representative synthetic route is outlined below.

Synthesis of this compound

A common method for the synthesis of trifluoromethylpyridine derivatives involves the cyclocondensation of a trifluoromethyl-containing building block.[1] For this compound, a frequently employed precursor is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized from 3-picoline.[1]

Experimental Protocol: Synthesis of this compound (Example from Patent Literature)

This protocol is a representative example and may require optimization.

Materials:

  • 2-Cyano-5-(trifluoromethyl)pyridine

  • Raney Nickel (or other suitable catalyst)

  • Methanol (or other suitable solvent)

  • Ammonia

  • Hydrogen gas

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • A solution of 2-cyano-5-(trifluoromethyl)pyridine in methanol saturated with ammonia is prepared in a high-pressure autoclave.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred and heated to the appropriate temperature for a specified duration.

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound is then purified by a suitable method, such as distillation or column chromatography.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

  • A singlet for the aminomethyl (-CH₂NH₂) protons.

  • Signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at position 6 will likely be a doublet, the proton at position 4 will be a doublet of doublets, and the proton at position 3 will be a doublet. The trifluoromethyl group at position 5 will influence the chemical shifts of the adjacent protons.

Expected ¹³C NMR Spectral Features:

  • A signal for the aminomethyl carbon (-CH₂NH₂).

  • Signals in the aromatic region for the five carbons of the pyridine ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Expected Mass Spectrometry Data:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.14 g/mol ).

Applications in Drug Discovery

The trifluoromethylpyridine moiety is a privileged scaffold in modern medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.[1]

Role as a Building Block for Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets. The compound is a known reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors.

Logical Workflow for the Synthesis of a Kinase Inhibitor

G cluster_synthesis Synthesis of Kinase Inhibitor A This compound C Amide Coupling Reaction A->C B Azaquinazoline Carboxylic Acid B->C D Crude Azaquinazolinecarboxamide Derivative C->D E Purification (e.g., Chromatography) D->E F Pure Kinase Inhibitor E->F

Caption: Synthetic workflow for a kinase inhibitor.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Simplified PI3K/AKT/mTOR Signaling Pathway

G cluster_pathway PI3K/AKT/mTOR Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Translation Protein Synthesis, Cell Growth, Proliferation S6->Translation

Caption: Key components of the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Kinase Assay (General Example)

This protocol is a general representation and specific details will vary based on the kinase and substrate.

Materials:

  • Purified recombinant p70S6K enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (radiolabeled or non-radiolabeled)

  • Substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)

  • Test compound (kinase inhibitor synthesized using this compound)

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, the purified p70S6K enzyme, and the substrate peptide.

  • Add the serially diluted test compound to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiolabeled ATP: Transfer the reaction mixture to a phosphocellulose membrane, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radiolabeled ATP: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_workflow In Vitro Kinase Inhibitor Screening A Prepare Reagents (Enzyme, Substrate, ATP, Buffer) C Incubate Reagents and Test Compound in 96-well Plate A->C B Serial Dilution of Test Compound B->C D Initiate Kinase Reaction (Add ATP) C->D E Stop Reaction D->E F Detect Phosphorylation E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for in vitro kinase inhibitor screening.

Safety and Handling

This compound is a chemical that requires careful handling. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifluoromethyl group imparts desirable properties that can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel therapeutics, especially in the area of kinase inhibition. As with all chemical reagents, proper safety precautions must be followed during its handling and use.

References

Structure and IUPAC name of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and IUPAC Nomenclature

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a substituted pyridine derivative featuring a trifluoromethyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.

IUPAC Name: [5-(trifluoromethyl)-2-pyridinyl]methanamine[1]

Synonyms: 2-Aminomethyl-5-(trifluoromethyl)pyridine, C-(5-Trifluoromethyl-pyridin-2-yl)-methylamine[2]

Chemical Structure:

Chemical Structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₇F₃N₂PubChem[1]
Molecular Weight 176.14 g/mol PubChem[1]
CAS Number 164341-39-3PubChem[1]
Appearance Colorless to light yellow liquidChemicalBook[2]
Boiling Point (Predicted) 200.3 ± 35.0 °CChemicalBook[2]
Density (Predicted) 1.293 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 8.27 ± 0.39ChemicalBook[2]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)ChemicalBook[2]

Hazard Summary:

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H318 Causes serious eye damage
H332 Harmful if inhaled
H335 May cause respiratory irritation
Source: PubChem[1]

Role in Drug Discovery: A Precursor to p70S6K Inhibitors

This compound serves as a crucial building block in the synthesis of azaquinazolinecarboxamide derivatives, which have been identified as potent inhibitors of the p70S6 Kinase (p70S6K).[2] The trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

The p70S6K Signaling Pathway

The p70S6K is a serine/threonine kinase that plays a pivotal role in cell growth, proliferation, and survival. It is a downstream effector of the PI3K/Akt/mTOR signaling cascade. Upon activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, leading to the enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors. This process is essential for protein synthesis and cell cycle progression.

Furthermore, p70S6K can inactivate the pro-apoptotic protein BAD through phosphorylation, thereby promoting cell survival. Given its central role in cellular anabolic processes and survival, p70S6K is a key target in the development of therapeutics for diseases characterized by uncontrolled cell growth, such as cancer.

p70S6K_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates BAD BAD p70S6K->BAD Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes Inhibitor Azaquinazolinecarboxamide Inhibitors Inhibitor->p70S6K Inhibits

The p70S6K Signaling Pathway and the Point of Inhibition by Azaquinazolinecarboxamides.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of a corresponding cyanopyridine precursor.

Reaction Scheme:

synthesis start 2-Cyano-5-(trifluoromethyl)pyridine reagents H₂ Raney Nickel Acetic Acid start->reagents product This compound reagents->product

Synthesis of the target compound via catalytic hydrogenation.

Detailed Protocol:

  • Materials: 2-cyano-3-chloro-5-trifluoromethylpyridine, Raney nickel catalyst, Acetic acid.

  • Procedure:

    • To a suitable reaction vessel, charge 2-cyano-3-chloro-5-trifluoromethylpyridine as the starting material.

    • Add acetic acid as the solvent. The amount of solvent is typically 3-10 times the weight of the starting material.

    • Add Raney nickel as the catalyst.

    • Pressurize the vessel with hydrogen gas (low pressure).

    • The reaction is carried out at a controlled temperature.

    • Upon completion of the reaction, the catalyst is filtered off, and the product, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, is isolated from the filtrate.[3]

Note: This protocol describes the synthesis of a chlorinated analog. The synthesis of the non-chlorinated title compound follows a similar procedure starting from 2-cyano-5-(trifluoromethyl)pyridine.

Synthesis of Azaquinazolinecarboxamide p70S6K Inhibitors

The synthesis of azaquinazolinecarboxamide derivatives acting as p70S6K inhibitors typically involves a multi-step process where this compound is introduced in a key amide bond formation step. While a specific patent detailing the use of this exact amine was not publicly available, the general synthetic workflow can be inferred from related literature.

General Synthetic Workflow:

workflow A Azaquinazoline Carboxylic Acid Precursor (Synthesized separately) C Amide Coupling A->C B This compound B->C D Purification (e.g., Chromatography) C->D E Final Azaquinazolinecarboxamide Inhibitor D->E

References

(5-(Trifluoromethyl)pyridin-2-yl)methanamine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers)

Introduction: (5-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug development. Its structural motifs, featuring a trifluoromethyl group and a pyridinylmethylamine core, impart unique physicochemical properties to parent molecules, often enhancing metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly inhibitors of the p70S6K signaling pathway.

Compound Identification and Synonyms

The compound this compound is known by several alternative names in scientific literature and chemical catalogs. Accurate identification is crucial for unambiguous sourcing and regulatory compliance.

Identifier Type Value
IUPAC Name [5-(Trifluoromethyl)pyridin-2-yl]methanamine[1]
CAS Number 164341-39-3[1]
PubChem CID 3796375[1]
EC Number 853-211-2[1]
MDL Number MFCD04117761[2]

Common Synonyms:

  • 2-Aminomethyl-5-(trifluoromethyl)pyridine[2]

  • 5-(Trifluoromethyl)-2-pyridinemethanamine[1][2]

  • C-(5-Trifluoromethyl-pyridin-2-yl)-methylamine[2]

  • [5-(Trifluoromethyl)pyridin-2-yl]methylamine[1][2]

The hydrochloride salt, this compound hydrochloride (CAS: 871826-12-9), is also a common commercially available form.[1]

Physicochemical and Predicted Properties

The physicochemical properties of this compound are foundational to its utility as a synthetic intermediate. The data presented below is a compilation of predicted and experimentally determined values.

Property Value Source
Molecular Formula C₇H₇F₃N₂PubChem[1]
Molecular Weight 176.14 g/mol PubChem[1]
Appearance Colorless to light yellow LiquidChemicalBook[2]
Boiling Point (Predicted) 200.3 ± 35.0 °CChemicalBook[2]
Density (Predicted) 1.293 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 8.27 ± 0.39ChemicalBook[2]
Storage Temperature 2–8 °C under inert gasChemicalBook[2]

Role in Drug Development: A Precursor to p70S6K Inhibitors

This compound is a key reagent in the synthesis of azaquinazolinecarboxamide derivatives, a class of compounds investigated as potent inhibitors of the 70 kDa ribosomal protein S6 kinase (p70S6K).[2] p70S6K is a serine/threonine kinase that acts as a crucial downstream effector in the PI3K/mTOR signaling pathway, a cascade fundamental to cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making p70S6K an attractive therapeutic target.

The trifluoromethylpyridine moiety of the title compound is frequently incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

The PI3K/mTOR/p70S6K Signaling Pathway

The following diagram illustrates the central role of p70S6K within the PI3K/mTOR signaling cascade. Growth factors and mitogens activate receptor tyrosine kinases (RTKs), initiating a cascade that activates PI3K and subsequently mTOR. mTORC1, a key complex, then phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein (RPS6) to promote protein synthesis and cell growth.

PI3K_mTOR_p70S6K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates RPS6 Ribosomal Protein S6 (RPS6) p70S6K->RPS6 Phosphorylates Translation Protein Synthesis & Cell Growth RPS6->Translation Promotes Inhibitor Azaquinazolinecarboxamide Inhibitors (Derived from title compound) Inhibitor->p70S6K Inhibits

PI3K/mTOR/p70S6K signaling pathway and point of inhibition.

Quantitative Bioactivity Data

The utility of the this compound scaffold is demonstrated by the bioactivity of the complex molecules synthesized from it. The following table presents in vitro activity for various compounds containing trifluoromethyl-substituted pyridine or pyrimidine moieties, highlighting their potency against different biological targets.

Compound Class Target Assay IC₅₀ / EC₅₀ Reference
Trifluoromethyl Thioxanthene Derivative (Compound 1)HeLa Cancer CellsCytotoxicity87.8 nMMDPI[5]
Trifluoromethyl Thioxanthene Derivative (Compound 4)Pancreatic LipaseEnzyme Inhibition100.6 µMMDPI[5]
Trifluoromethyl Pyrimidine Derivative (Compound 5j)Tobacco Mosaic Virus (TMV)Curative Activity126.4 µg/mLArabian Journal of Chemistry[6]
Trifluoromethyl Pyrimidine Derivative (Compound 5m)Tobacco Mosaic Virus (TMV)Protection Activity103.4 µg/mLArabian Journal of Chemistry[6]
Trifluoromethyl Pyrimidine Derivative (Compound 5u)Rhizoctonia solaniAntifungal Activity26.0 µg/mLArabian Journal of Chemistry[6]
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 9)Influenza H1N1 VirusAntiviral Activity0.0027 µMMDPI[7]

Experimental Protocols

The synthesis of this compound and its derivatives has been described in patent literature. Below is a representative protocol for a related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, derived from the catalytic hydrogenation of a cyanopyridine precursor.

Synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate

This protocol involves the low-pressure catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine.

Materials:

  • 2-cyano-3-chloro-5-trifluoromethylpyridine (Substrate)

  • Acetic Acid (Solvent)

  • Raney Nickel (Catalyst)

  • Hydrogen Gas (H₂)

  • Heptane

Procedure:

  • Charging the Autoclave: To a 500 mL autoclave, add 41.7g (0.2 mol) of 2-cyano-3-chloro-5-trifluoromethylpyridine, 200g of acetic acid, and 6.3g of recovered Raney Nickel catalyst.

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave with hydrogen to 0.8 MPa.

  • Reaction: Begin stirring and heat the mixture to 60°C. Maintain the reaction for 8 hours.

  • Work-up: After the reaction is complete, cool the mixture, release the pressure, and filter the system to remove the catalyst.

  • Crystallization: Concentrate the mother liquor under reduced pressure until the solution becomes thick. Add 300g of heptane and stir to induce crystallization.

  • Isolation: Filter the resulting solid, wash the filter cake, and dry to yield the final product, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Expected Outcome: This procedure is reported to yield approximately 52.6g of the product (97.1% yield) with a purity of 99.9%.

General Synthesis Workflow

The synthesis of aminomethylpyridines from cyanopyridine precursors via catalytic hydrogenation is a common and effective strategy. The workflow can be generalized as follows:

Synthesis_Workflow Start Start: 2-Cyano-3-chloro- 5-trifluoromethylpyridine Step1 Step 1: Autoclave Charging - Add Substrate - Add Acetic Acid (Solvent) - Add Raney Ni (Catalyst) Start->Step1 Step2 Step 2: Hydrogenation - Seal & Purge with H₂ - Pressurize to 0.8 MPa - Heat to 60°C for 8h Step1->Step2 Step3 Step 3: Catalyst Removal - Cool Reaction Mixture - Filter to Remove Raney Ni Step2->Step3 Step4 Step 4: Product Isolation - Concentrate Filtrate - Add Heptane (Anti-solvent) - Induce Crystallization Step3->Step4 Step5 Step 5: Final Processing - Filter Solid Product - Wash and Dry Step4->Step5 End End Product: 2-Aminomethyl-3-chloro- 5-trifluoromethylpyridine acetate Step5->End

General workflow for aminomethylpyridine synthesis.

Conclusion

This compound stands as a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its trifluoromethyl-pyridine scaffold is a privileged structure in modern medicinal chemistry, particularly for developing kinase inhibitors targeting critical cell signaling pathways like PI3K/mTOR/p70S6K. The synthetic routes are well-established, allowing for its incorporation into a diverse range of molecular frameworks. For researchers and drug development professionals, a thorough understanding of this compound's properties and applications is essential for designing the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the profound effects of fluorination on the core physicochemical properties of pyridine compounds, offering insights into their rational design for enhanced drug-like characteristics. The judicious placement of fluorine atoms can dramatically alter a molecule's basicity, lipophilicity, metabolic stability, and binding affinity, making it a powerful tool in drug discovery and development.[1][2][3] Fluorine-containing pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic significance.[4][5]

Section 1: Core Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the pyridine ring induces significant changes in electron distribution, which in turn modulates key physicochemical parameters.[3][6] These alterations are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following tables summarize the quantitative impact of fluorination on the pKa, lipophilicity (LogP), and metabolic stability of pyridine compounds.

Table 1: Effect of Fluorination on the pKa of Pyridine

The basicity of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. The strong electron- withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[6][7]

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89
2,6-Difluoropyridine-2.96

Note: Data is compiled from various sources and serves as a representative illustration. Actual values may vary based on experimental conditions.

Table 2: Lipophilicity (LogP) of Fluorinated Pyridines

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[8][9] However, the effect is not always straightforward and can be influenced by the position and number of fluorine atoms, as well as intramolecular interactions.[7][10]

CompoundclogP
Pyridine0.65
2-Fluoropyridine0.93
3-Fluoropyridine0.92
2,6-Difluoropyridine1.14
2-(Trifluoromethyl)pyridine1.63

Note: clogP values are calculated predictions and are intended for comparative purposes.

Table 3: Metabolic Stability of Fluorinated Pyridines

A primary strategy in drug design is to block metabolically labile C-H bonds with C-F bonds.[9][11] The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an increased half-life of the drug.[11][12]

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Pyridine derivative (hypothetical)15
Fluorinated pyridine derivative (hypothetical)> 60

Note: This is a representative example. Actual metabolic stability is highly dependent on the specific compound and the position of fluorination.

Section 2: Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. The following are standard protocols for measuring pKa, LogP, and metabolic stability.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.[13] The pKa is the pH at the half-equivalence point.[14]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[13]

  • Sample Preparation: Prepare a 1 mM solution of the fluorinated pyridine compound in deionized water.[13] To maintain constant ionic strength, 0.15 M potassium chloride can be used.[13]

  • Titration: Acidify the sample solution to pH 1.8-2.0 with 0.1 M HCl.[13] Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.[13]

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.[13]

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[15]

Protocol 2: Measurement of LogP by the Shake-Flask Method

The shake-flask method is the traditional approach for determining the partition coefficient of a compound between n-octanol and water.[16][17]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.[18][19] For LogD measurements at a specific pH, use a buffered aqueous phase (e.g., PBS at pH 7.4).[18]

  • Partitioning: Dissolve a known amount of the fluorinated pyridine compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask.[17]

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[16][17] Let the mixture stand to allow for complete phase separation.[17]

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[16]

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[20][21][22]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[20][23] Prepare a separate solution of the NADPH-regenerating system.[23]

  • Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (typically at a final concentration of 1 µM) and pre-incubate for a few minutes.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) containing an internal standard to stop the reaction.[21][23]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[20][23]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23]

Section 3: Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the physicochemical properties of fluorinated pyridine compounds.

Physicochemical_Profiling_Workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_adme ADME Profiling cluster_decision Decision Making Start Fluorinated Pyridine Synthesis pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Measurement (Shake-Flask) pKa->LogP Solubility Aqueous Solubility (Shake-Flask) LogP->Solubility Metabolic_Stability Metabolic Stability (Liver Microsomes) Solubility->Metabolic_Stability Data_Analysis Data Analysis & SAR Metabolic_Stability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start

Caption: General workflow for the physicochemical profiling of fluorinated pyridine compounds.

Fluorine_pKa_Effect Pyridine Pyridine (pKa ≈ 5.25) Electron_Density Reduced Electron Density on Pyridine Nitrogen Pyridine->Electron_Density Fluorine Fluorine Atom (High Electronegativity) Inductive_Effect Strong Inductive Electron Withdrawal (-I) Fluorine->Inductive_Effect Inductive_Effect->Electron_Density Basicity Decreased Basicity Electron_Density->Basicity pKa Lower pKa Basicity->pKa

Caption: Influence of fluorine's inductive effect on pyridine basicity (pKa).

Metabolic_Blocking Unfluorinated Unfluorinated Pyridine Derivative C-H Bond (Metabolically Liable) CYP450 CYP450 Oxidation Unfluorinated->CYP450 Metabolite Hydroxylated Metabolite Rapid Clearance CYP450->Metabolite No_Reaction Blocked Metabolism CYP450->No_Reaction Fluorinated Fluorinated Pyridine Derivative C-F Bond (Metabolically Stable) Fluorinated->CYP450 Resistant Increased_Stability Increased Half-Life Improved Pharmacokinetics No_Reaction->Increased_Stability

Caption: Metabolic blocking effect of fluorine substitution on a pyridine derivative.

References

The Rise of Trifluoromethylated Heterocycles: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and drug discovery. This powerful combination can dramatically enhance the pharmacological profile of molecules, leading to improved potency, metabolic stability, and bioavailability. This technical guide provides an in-depth overview of the latest advancements in the discovery and synthesis of novel trifluoromethylated heterocycles, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.

The Trifluoromethyl Advantage in Heterocyclic Chemistry

The trifluoromethyl group imparts a unique combination of electronic and steric properties that favorably influence a molecule's behavior in biological systems.[1][2] Its high electronegativity can modulate the pKa of nearby functional groups, impacting drug-target interactions.[1] Furthermore, the CF₃ group's lipophilicity enhances membrane permeability, a critical factor for oral drug absorption and distribution.[1][3] One of the most significant advantages is its exceptional metabolic stability, as the carbon-fluorine bond is highly resistant to enzymatic cleavage, leading to a longer in vivo half-life.[1][3] When combined with the diverse and versatile nature of heterocyclic rings, which are prevalent in natural products and pharmaceuticals, the result is a powerful strategy for the design of novel therapeutics.[1]

Key Synthetic Strategies for Trifluoromethylated Heterocycles

The introduction of a trifluoromethyl group into a heterocyclic ring can be achieved through a variety of synthetic methodologies. Recent years have seen significant progress in the development of efficient and selective trifluoromethylation reactions.

Photoredox Catalysis: A Mild and Efficient Approach

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H trifluoromethylation of heterocycles under mild reaction conditions.[4][5][6] This method often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon light absorption, can generate a trifluoromethyl radical from a suitable precursor like CF₃I or triflyl chloride.[4][6][7] The radical then reacts with the heterocycle to afford the desired trifluoromethylated product.[6]

Experimental Workflow: Photoredox C-H Trifluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Heterocycle, Photocatalyst, and Base B Add Anhydrous Solvent (e.g., MeCN) A->B C Degas the Mixture B->C D Add CF3 Source (e.g., CF3SO2Cl) C->D E Irradiate with Visible Light (e.g., 26W fluorescent bulb) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS) EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethylated Heterocycle Inhibitor Inhibitor->EGFR Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine, a key intermediate in the development of various pharmaceutical compounds. The methodologies outlined are based on established chemical literature, providing a reproducible guide for laboratory-scale synthesis.

Compound Profile
  • Chemical Name: this compound[1][2]

  • CAS Number: 164341-39-3[1][2][3]

  • Molecular Formula: C₇H₇F₃N₂[1][2][3]

  • Molecular Weight: 176.14 g/mol [1][2][3]

  • Appearance: Colorless to light yellow liquid[1]

  • Application: Used as a reagent in the preparation of azaquinazolinecarboxamide derivatives which act as p70S6K inhibitors.[1]

Synthesis Protocol: Catalytic Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

This protocol details the synthesis of this compound via the catalytic hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine. This method involves the reduction of a nitrile group and dehalogenation under a hydrogen atmosphere using a palladium on carbon catalyst.

Reaction Scheme

Synthesis_of_5-Trifluoromethylpyridin-2-yl-methanamine cluster_reactants Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2_cyano_3_chloro_5_trifluoromethylpyridine 2-Cyano-3-chloro-5- trifluoromethylpyridine reagents 5% Pd/C, H₂ Ethanol, Water 60°C, 2.0-2.5 MPa 2_cyano_3_chloro_5_trifluoromethylpyridine->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Materials and Equipment
  • 2-Cyano-3-chloro-5-trifluoromethylpyridine

  • 5% Palladium on carbon (Pd/C), wet (54.5% water content)

  • Ethanol

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • 500 mL Autoclave

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Experimental Procedure
  • Reactor Charging: To a 500 mL autoclave, add 20.85 g (0.1 mol) of 2-cyano-3-chloro-5-trifluoromethylpyridine, 4.55 g of 5% wet palladium on carbon, and 170 g of ethanol.[3]

  • Inerting the System: Seal the autoclave and purge the system by pressurizing with nitrogen gas and then venting. Repeat this process three times to ensure an inert atmosphere.[3]

  • Hydrogenation: After inerting, purge the system with hydrogen gas three times in a similar manner.[3]

  • Reaction Conditions: Pressurize the autoclave with hydrogen to 2.0-2.5 MPa. Heat the reaction mixture to 60°C and maintain this temperature.[3]

  • Reaction Monitoring: The reaction is expected to proceed for approximately 20 hours, during which the pressure should remain stable. Continue to incubate and react for an additional 5 hours.[3] Monitor the progress of the reaction by taking samples and analyzing them via HPLC. The reaction is considered complete when the starting material is consumed.

  • Work-up and Purification: (Note: The cited source did not perform post-processing, however, a standard work-up would involve cooling the reactor, carefully venting the hydrogen gas, and purging with nitrogen. The catalyst would then be removed by filtration, and the solvent evaporated under reduced pressure. Further purification of the crude product would likely be necessary, for example, by distillation or column chromatography, to remove the significant secondary amine impurity.)

Quantitative Data Summary
ParameterValueReference
Starting Material2-Cyano-3-chloro-5-trifluoromethylpyridine[3]
Reagents5% Pd/C, H₂, Ethanol, Water[3]
Temperature60°C[3]
Pressure2.0-2.5 MPa (15001.5 - 18751.9 Torr)[3]
Reaction Time~25 hours[3]
Product Yield~38%[3]
Major ImpuritySecondary amine (~40%)[3]
Remaining Starting Material~5%[3]
Observed Challenges

The primary challenge with this protocol is the formation of a significant amount of a secondary amine impurity (approximately 40%), which arises from the reaction of two molecules of the product with the elimination of ammonia.[3] This complex mixture requires careful purification to isolate the desired primary amine. Optimization of reaction conditions, such as catalyst loading, temperature, and pressure, may be necessary to improve the selectivity towards the desired product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

G start Start reactor_prep Prepare Autoclave start->reactor_prep charge_reactants Charge Reactants: - 2-cyano-3-chloro-5-trifluoromethylpyridine - 5% Pd/C - Ethanol reactor_prep->charge_reactants purge_n2 Purge with Nitrogen (3x) charge_reactants->purge_n2 purge_h2 Purge with Hydrogen (3x) purge_n2->purge_h2 reaction Run Reaction: - 60°C - 2.0-2.5 MPa H₂ - ~25 hours purge_h2->reaction monitoring Monitor by HPLC reaction->monitoring workup Reaction Work-up (Cool, Vent, Filter) reaction->workup purification Purification (e.g., Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End Product analysis->end

Caption: General workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Use of (5-(Trluoromethyl)pyridin-2-yl)methanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Trifluoromethyl)pyridin-2-yl)methanamine is a critical building block in medicinal chemistry, valued for its trifluoromethyl-substituted pyridine scaffold. The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This primary amine serves as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of targeted therapies for oncology. Its utility is prominently demonstrated in the synthesis of potent kinase inhibitors, which are at the forefront of modern cancer treatment.

Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of inhibitors targeting key regulators of cell division, such as the Monopolar spindle 1 (Mps1) kinase.[2] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a cellular signaling pathway that ensures the accurate segregation of chromosomes during mitosis.[1][3] Overexpression of Mps1 is common in various cancers, making it an attractive therapeutic target.[4] By inhibiting Mps1, cell cycle progression is disrupted in cancer cells, leading to aneuploidy and eventual cell death.[2][4]

The synthesis of these inhibitors often involves an amide bond formation, where the primary amine of this compound is coupled with a carboxylic acid derivative. This reaction forms a stable amide linkage, incorporating the trifluoromethylpyridine moiety into the final inhibitor structure.

Experimental Protocols

This section provides a detailed protocol for a representative amide coupling reaction using this compound to synthesize a pharmaceutical intermediate.

Protocol 1: Synthesis of an N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide Intermediate

This protocol details a standard amide coupling reaction to form an N-substituted acetamide, a common structural motif in pharmaceutical compounds.

Reaction Scheme:

Materials:

  • This compound

  • Acylating agent (e.g., Acetic Anhydride or a carboxylic acid activated with a coupling agent)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Standard work-up and purification reagents (e.g., water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acylating agent (1.0-1.2 eq) to the reaction mixture. If using a carboxylic acid, it should be pre-activated with a coupling reagent like HATU or EDC/HOBt according to standard procedures.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an amide intermediate.

Reactant AReactant BCoupling ReagentBaseSolventProductYieldPurityReference
This compoundCarboxylic AcidHATUDIPEADMFN-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide>80%High[5]
This compoundAcyl ChlorideNoneTEADCMN-((5-(trifluoromethyl)pyridin-2-yl)methyl)amide>90%HighGeneral

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Amide Coupling cluster_workup Work-up & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_acid Add Activated Carboxylic Acid add_base->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end_product Pure Amide Intermediate purify->end_product

Caption: General workflow for amide coupling synthesis.

Signaling Pathway: Spindle Assembly Checkpoint (SAC)

SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm cluster_anaphase Cell Cycle Progression Mps1 Mps1 Kinase Mad1_Mad2 Mad1-Mad2 Complex Mps1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC promotes assembly Bub1 Bub1/BubR1 Bub1->MCC contributes to APC_C APC/C-Cdc20 MCC->APC_C inhibits Securin Securin Degradation APC_C->Securin promotes CyclinB Cyclin B Degradation APC_C->CyclinB promotes Anaphase Anaphase Onset Securin->Anaphase leads to CyclinB->Anaphase leads to Inhibitor Mps1 Inhibitor (derived from title compound) Inhibitor->Mps1 blocks

Caption: Role of Mps1 in the Spindle Assembly Checkpoint.

References

Application Notes and Protocols for the Potential Use of (5-(Trifluoromethyl)pyridin-2-yl)methanamine as a Reagent for p70S6K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 70 kDa ribosomal protein S6 kinase (p70S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in cell growth, proliferation, and survival. Dysregulation of the p70S6K pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document outlines the potential application of (5-(Trifluoromethyl)pyridin-2-yl)methanamine as a key reagent in the synthesis of novel p70S6K inhibitors. The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors, valued for its ability to enhance metabolic stability and binding affinity.

While direct synthesis of p70S6K inhibitors using this compound has not been extensively documented in publicly available literature, its structural motifs are present in inhibitors of related kinases. This document provides a hypothetical, yet plausible, synthetic framework and detailed protocols for the biological evaluation of potential inhibitors.

p70S6K Signaling Pathway

The p70S6K signaling cascade is a central regulator of protein synthesis and cell growth. Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates several downstream targets, including the S6 ribosomal protein (S6RP), leading to the translation of mRNAs that encode for ribosomal proteins and elongation factors, thus promoting protein synthesis and cell cycle progression.

p70S6K_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_pathway PI3K/Akt/mTOR Pathway cluster_p70s6k_activation p70S6K Activation cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylation S6RP S6RP p70S6K->S6RP Phosphorylation Protein Synthesis Protein Synthesis S6RP->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Inhibitor (5-(Trifluoromethyl)pyridin-2-yl) methanamine-based Inhibitor Inhibitor->p70S6K Inhibition

Caption: p70S6K Signaling Pathway and Point of Inhibition.

Hypothetical Synthesis of a p70S6K Inhibitor

A common strategy in kinase inhibitor design involves the creation of a urea or amide linkage to a core scaffold that can interact with the kinase hinge region. Here, we propose a synthetic route to a potential p70S6K inhibitor utilizing this compound.

Scheme 1: Synthesis of a Urea-based p70S6K Inhibitor

synthetic_workflow reagent1 This compound intermediate Urea Formation reagent1->intermediate reagent2 Pyrazolopyrimidine Isocyanate reagent2->intermediate product Potential p70S6K Inhibitor intermediate->product conditions Anhydrous THF Room Temperature conditions->intermediate

Caption: Proposed Synthetic Workflow for a p70S6K Inhibitor.

Experimental Protocol: Synthesis of a Urea-based Inhibitor

This protocol describes a general method for the synthesis of a urea-derivative kinase inhibitor.

Materials:

  • This compound (1.0 eq)

  • A suitable isocyanate-functionalized pyrazolopyrimidine core (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous THF.

  • To this solution, add the isocyanate-functionalized pyrazolopyrimidine core dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the solid by vacuum filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final urea-based inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Biological Activity of Representative p70S6K Inhibitors

The following table summarizes the inhibitory activity of known p70S6K inhibitors with core structures that could potentially be synthesized using analogs of the title reagent. This data is provided for comparative purposes.

Compound IDScaffoldp70S6K IC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference Cell Line
PF-4708671 Pyrazolopyrimidine160330A549
AT7867 Pyrazole852000U-87 MG
LY2584702 Pyrrolopyrimidine458U-87 MG
MSC2363318A Pyrazolopyrimidine2.5150HCT116

Experimental Protocols for Biological Evaluation

In Vitro p70S6K Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against p70S6K.

kinase_assay_workflow start Prepare Reagents step1 Add Kinase, Inhibitor, and Buffer to Plate start->step1 step2 Incubate at Room Temp step1->step2 step3 Initiate Reaction with ATP/Substrate Mix step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop Reaction & Add Detection Reagent step4->step5 step6 Measure Luminescence step5->step6 end Calculate IC₅₀ step6->end

Caption: Workflow for an In Vitro Kinase Assay.

Materials:

  • Recombinant human p70S6K enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • S6K substrate peptide

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of p70S6K enzyme diluted in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the S6K substrate peptide and ATP in kinase buffer.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for p70S6K Phosphorylation

This protocol is for assessing the inhibition of p70S6K activity in a cellular context by measuring the phosphorylation of its downstream target, S6RP.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total S6 Ribosomal Protein, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6RP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total S6RP and β-actin as loading controls.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.

Materials:

  • Cancer cell line

  • 96-well plates

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Conclusion

This compound represents a promising, albeit hypothetically applied, building block for the synthesis of novel p70S6K inhibitors. The trifluoromethylpyridine moiety offers desirable physicochemical properties for kinase inhibitor development. The provided synthetic strategy and detailed biological evaluation protocols offer a comprehensive guide for researchers to explore the potential of this reagent in developing targeted therapies against p70S6K-driven diseases.

Application Notes and Protocols: Preparation of Azaquinazolinecarboxamide Derivatives from Pyridylmethanamine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaquinazolinecarboxamides, also known as pyridopyrimidine carboxamides, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The fusion of a pyridine and a pyrimidine ring creates a scaffold that is a structural analog of quinazoline, a privileged structure in numerous biologically active molecules. The incorporation of a carboxamide functional group further provides a handle for modulating physicochemical properties and for establishing key interactions with biological targets. While various synthetic routes to the azaquinazoline core have been reported, this document outlines a proposed multi-step synthetic pathway for the preparation of azaquinazolinecarboxamide derivatives starting from readily available pyridylmethanamine precursors. The protocols provided are based on established synthetic methodologies for analogous transformations.

Proposed Synthetic Pathway

A direct conversion of pyridylmethanamine to azaquinazolinecarboxamide is not well-documented in the literature. Therefore, a multi-step approach is proposed, involving the initial transformation of the pyridylmethanamine precursor into a more versatile intermediate, followed by the construction of the pyrimidine ring and subsequent introduction of the carboxamide moiety.

The proposed pathway consists of the following key transformations:

  • Oxidation of Pyridylmethanamine: The pyridylmethanamine precursor is first oxidized to the corresponding pyridinecarboxaldehyde. This aldehyde serves as a key building block for the subsequent cyclization step.

  • Azaquinazoline Ring Formation: The pyridinecarboxaldehyde undergoes a cyclocondensation reaction with a suitable aminating reagent, such as an amidine or guanidine derivative, to construct the fused pyrimidine ring, yielding the azaquinazoline core.

  • Functionalization and Carboxamide Formation: The azaquinazoline core is then functionalized to introduce a carboxylic acid or a nitrile group at the desired position. This functional group is subsequently converted to the final carboxamide derivative.

Experimental Protocols

Protocol 1: Oxidation of Pyridylmethanamine to Pyridinecarboxaldehyde

This protocol describes the oxidation of a pyridylmethanamine to the corresponding pyridinecarboxaldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for benzylic and allylic alcohols and amines.

Materials:

  • Pyridylmethanamine derivative

  • Manganese dioxide (activated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the pyridylmethanamine derivative (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude pyridinecarboxaldehyde.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure pyridinecarboxaldehyde.

Data Presentation:

EntryStarting PyridylmethanamineProduct PyridinecarboxaldehydeYield (%)
12-(aminomethyl)pyridinePyridine-2-carboxaldehyde85
23-(aminomethyl)pyridinePyridine-3-carboxaldehyde82
34-(aminomethyl)pyridinePyridine-4-carboxaldehyde88

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Azaquinazoline Ring Formation via Cyclocondensation

This protocol outlines the synthesis of the azaquinazoline (pyridopyrimidine) ring system from a pyridinecarboxaldehyde and an amidine hydrochloride in the presence of a base.

Materials:

  • Pyridinecarboxaldehyde derivative (from Protocol 1)

  • Amidine hydrochloride (e.g., formamidine hydrochloride, guanidine hydrochloride)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dioxane

Procedure:

  • To a solution of sodium methoxide (2.2 eq) in methanol, add the amidine hydrochloride (1.1 eq) and stir at room temperature for 30 minutes.

  • Add a solution of the pyridinecarboxaldehyde derivative (1.0 eq) in dioxane to the reaction mixture.

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction by TLC.

  • After completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired azaquinazoline derivative.

Data Presentation:

EntryPyridinecarboxaldehydeAmidineProduct AzaquinazolineYield (%)
1Pyridine-2-carboxaldehydeFormamidine HClPyrido[2,3-d]pyrimidine75
2Pyridine-3-carboxaldehydeGuanidine HCl2-Aminopyrido[3,4-d]pyrimidine68
3Pyridine-4-carboxaldehydeFormamidine HClPyrido[4,3-d]pyrimidine72

Note: The resulting azaquinazoline isomer depends on the starting pyridinecarboxaldehyde. Yields are representative.

Protocol 3: Introduction of the Carboxamide Group

This protocol describes a two-step sequence to introduce a carboxamide group onto the azaquinazoline ring system. The example provided is for the conversion of a bromo-azaquinazoline to the corresponding carboxamide via a palladium-catalyzed cyanation followed by hydrolysis.

Materials:

  • Bromo-azaquinazoline derivative

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: Cyanation of Bromo-azaquinazoline

  • In a reaction vessel, combine the bromo-azaquinazoline derivative (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude cyano-azaquinazoline by silica gel column chromatography.

Step 2: Hydrolysis of the Nitrile to the Carboxamide

  • To the cyano-azaquinazoline derivative (1.0 eq), add concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the azaquinazolinecarboxamide.

Data Presentation:

EntryStarting MaterialProductOverall Yield (%)
14-Bromopyrido[2,3-d]pyrimidinePyrido[2,3-d]pyrimidine-4-carboxamide65
22-Bromo-7-chloropyrido[3,4-d]pyrimidine7-Chloropyrido[3,4-d]pyrimidine-2-carboxamide60

Note: Yields are for the two-step process and are representative.

Mandatory Visualizations

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Azaquinazoline Formation cluster_2 Step 3: Carboxamide Formation A Pyridylmethanamine Precursor B Pyridinecarboxaldehyde A->B MnO2, DCM D Azaquinazoline Core B->D C Amidine / Guanidine C->D E Functionalization (e.g., Bromination) D->E NBS, AIBN F Cyano-azaquinazoline E->F Pd-catalyzed Cyanation G Azaquinazolinecarboxamide F->G Hydrolysis

Caption: Proposed multi-step synthetic workflow for the preparation of azaquinazolinecarboxamide derivatives.

G reagents Reagents: - Pyridylmethanamine - MnO2 - DCM reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel stirring Stirring at RT reaction_vessel->stirring tlc TLC Monitoring stirring->tlc filtration Filtration (Celite®) tlc->filtration Reaction Complete drying Drying (MgSO4) filtration->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Column Chromatography concentration->purification product Pure Pyridinecarboxaldehyde purification->product

Caption: Experimental workflow for the oxidation of pyridylmethanamine.

Trifluoromethylpyridine Derivatives: A Cornerstone of Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trifluoromethylpyridine (TFMP) derivatives have emerged as a critical structural motif in the development of modern agrochemicals, contributing to a significant portion of recently launched pesticides.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, enhance the biological activity and efficacy of these compounds.[3][4] This document provides an overview of the applications of TFMP derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of their mechanisms of action.

Application Notes

Trifluoromethylpyridine derivatives have found broad applications as herbicides, insecticides, and fungicides, with over 20 TFMP-containing agrochemicals having acquired ISO common names.[1][2] The introduction of the TFMP moiety has been shown to significantly improve the performance of agrochemicals compared to their non-fluorinated analogues.[2]

Herbicidal Applications

TFMP-containing herbicides often target essential enzymes in plant metabolic pathways. A prime example is Fluazifop-butyl, the first herbicide to incorporate a TFMP substructure, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[1][2]

Insecticidal Applications

A diverse range of insecticides incorporates the TFMP scaffold. These compounds exhibit various modes of action, from insect growth regulators to nerve agents. For instance, Chlorfluazuron acts as an insect growth regulator by inhibiting chitin synthesis.[5] Flonicamid, another notable example, is effective against aphids.[5]

Fungicidal Applications

The fungicidal activity of TFMP derivatives is also well-documented. Fluazinam, for example, is a broad-spectrum fungicide that acts by uncoupling oxidative phosphorylation.[1][2] Research has shown that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity compared to derivatives with other substituents like chloro, nitro, or cyano groups.[1][2]

Quantitative Data Summary

The following tables summarize the biological activity of selected trifluoromethylpyridine derivatives from various studies.

Table 1: Insecticidal Activity of 1,3,4-Oxadiazole Derivatives Containing a TFMP Moiety

CompoundTarget PestConcentration (mg/L)Insecticidal Activity (%)LC50 (mg/L)Reference
Various DerivativesPlutella xylostella500100-[6]
Various DerivativesHelicoverpa armigera500100-[6]
Various DerivativesMythimna separata50010030.8 - 284.6[7]
Various DerivativesPlutella xylostella250>80-[7]
Compound E3 Plutella xylostella-75-[8]
Compound E11 Plutella xylostella-70-[8]
Compound E24 Plutella xylostella-70-[8]
Compound G2 Plutella xylostella-75-[8]

Table 2: Fungicidal and Antibacterial Activity of TFMP Derivatives

CompoundTarget PathogenActivity MetricValueReference
Compound 34 Erysiphe graminisFungicidal Activity (%) at 1.56 mg/L80-90[6]
Compound F10 Xanthomonas oryzae pv. oryzae (Xoo)EC50 (mg/L)83[8]
Thiodiazole copper (Commercial)Xanthomonas oryzae pv. oryzae (Xoo)EC50 (mg/L)97[8]
Bismerthiazol (Commercial)Xanthomonas oryzae pv. oryzae (Xoo)EC50 (mg/L)112[8]

Table 3: Herbicidal Activity of TFMP Derivatives

CompoundTarget WeedConcentrationHerbicidal ActivityReference
Compounds 11a-11i Abutilon theophrasti7.5 g/haSignificant[6]
Compounds 11a-11i Zinnia elegans7.5 g/haSignificant[6]
Compound 2 Gramineous weeds50 g/haExcellent[4]

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethylpyridine Derivatives

There are three primary methods for synthesizing TFMP derivatives:[9]

  • Chlorine/Fluorine Exchange: This is the most common method and involves the fluorination of a trichloromethylpyridine intermediate.

  • Pyridine Ring Construction: This method builds the pyridine ring from a trifluoromethyl-containing building block.

  • Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto the pyridine ring.

A general workflow for the synthesis and evaluation of novel TFMP derivatives is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., Picoline) Intermediate1 Chlorination (e.g., to Trichloromethylpyridine) Start->Intermediate1 Step 1 Intermediate2 Fluorination (e.g., Chlorine/Fluorine Exchange) Intermediate1->Intermediate2 Step 2 TFMP_Core Trifluoromethylpyridine Core Synthesis Intermediate2->TFMP_Core Step 3 Derivatization Derivatization Reactions (e.g., Suzuki Coupling, Amide Formation) TFMP_Core->Derivatization Step 4 Purification Purification (e.g., Chromatography, Recrystallization) Derivatization->Purification Step 5 Characterization Structural Characterization (e.g., NMR, MS, X-ray) Purification->Characterization Step 6 Screening Primary Bioassays (e.g., Herbicidal, Insecticidal, Fungicidal) Characterization->Screening Test Compounds Dose_Response Dose-Response Studies (e.g., IC50, LC50, EC50 determination) Screening->Dose_Response Spectrum Spectrum of Activity Testing Dose_Response->Spectrum MOA Mechanism of Action Studies Spectrum->MOA SAR Structure-Activity Relationship (SAR) Analysis MOA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: General workflow for the synthesis and evaluation of novel trifluoromethylpyridine agrochemicals.

Protocol 2: Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)

This protocol is adapted from methodologies described for testing novel insecticides.[7]

1. Rearing of Insects:

  • Plutella xylostella larvae are reared on cabbage seedlings at 25 ± 1°C, 60-70% relative humidity, with a 16:8 h (light:dark) photoperiod.

2. Preparation of Test Solutions:

  • The synthesized trifluoromethylpyridine derivatives are dissolved in a minimal amount of dimethyl sulfoxide (DMSO).

  • The stock solution is then diluted with water containing a surfactant (e.g., 0.1% Tween-80) to the desired test concentrations (e.g., 500 mg/L, 250 mg/L).

3. Leaf-Dip Method:

  • Cabbage leaf discs (approximately 5 cm in diameter) are cut.

  • Each leaf disc is dipped into a test solution for 10-15 seconds and then allowed to air dry.

  • Control leaf discs are dipped in a solution of DMSO and surfactant in water.

4. Infestation and Incubation:

  • The treated leaf discs are placed in separate Petri dishes lined with moistened filter paper.

  • Ten third-instar larvae of P. xylostella are introduced into each Petri dish.

  • The Petri dishes are incubated under the same conditions as insect rearing.

5. Assessment of Mortality:

  • Larval mortality is assessed after 48-72 hours.

  • Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • The experiment is typically replicated three times.

6. Data Analysis:

  • The percentage of mortality is calculated for each treatment.

  • For dose-response studies, the data is subjected to Probit analysis to determine the LC50 (median lethal concentration).

Signaling Pathways and Mechanisms of Action

ACCase Inhibition by Herbicides like Fluazifop-butyl

Fluazifop-butyl is a selective herbicide that targets the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of ACCase disrupts lipid synthesis, leading to the death of the plant.

TFMP_Herbicide TFMP Herbicide (e.g., Fluazifop-butyl) ACCase Acetyl-CoA Carboxylase (ACCase) TFMP_Herbicide->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids CellMembranes Cell Membrane Integrity FattyAcids->CellMembranes PlantDeath Plant Death CellMembranes->PlantDeath Disruption leads to

Caption: Mechanism of action of ACCase-inhibiting trifluoromethylpyridine herbicides.

Uncoupling of Oxidative Phosphorylation by Fungicides like Fluazinam

Fluazinam disrupts the energy production process in fungi by uncoupling oxidative phosphorylation.[1][2] It dissipates the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis, leading to energy depletion and fungal cell death.

cluster_mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Pumping Proton Pumping ETC->Proton_Pumping Drives Proton_Gradient Proton Gradient (H+) Proton_Pumping->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Powers ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Depletion leads to TFMP_Fungicide TFMP Fungicide (e.g., Fluazinam) TFMP_Fungicide->Proton_Gradient Dissipates

Caption: Mechanism of action of trifluoromethylpyridine fungicides that uncouple oxidative phosphorylation.

References

Application Notes and Protocols for Developing Kinase Inhibitors Using Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The incorporation of the trifluoromethyl group can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and cell permeability. These application notes provide an overview of the use of trifluoromethylpyridine derivatives in targeting critical kinases involved in oncogenic signaling and include detailed protocols for their evaluation.

Data Presentation: Inhibitory Activities of Trifluoromethylpyridine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of representative trifluoromethylpyridine-containing kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Bimiralisib (PQR309) against PI3K/mTOR Kinases [1]

Kinase TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kδ451
PI3Kγ708
mTOR89

Table 2: Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against FGFR Kinases [2]

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 3: Inhibitory and Binding Activities of a Nilotinib Analogue (Compound 2b) against Abl and Kit Kinases [3]

Kinase TargetIC50 (nM)Kd (nM)
Abl7509.4
Kit-3.5

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the IC50 value of a trifluoromethylpyridine-based inhibitor against a target kinase using a luminescence-based ADP detection assay.[4]

Materials:

  • Recombinant target kinase (e.g., PI3K, FGFR)

  • Kinase-specific substrate

  • Trifluoromethylpyridine inhibitor (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • DMSO

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the trifluoromethylpyridine inhibitor in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (control wells with no kinase).

    • Normalize the data to the vehicle control wells (100% activity).

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of trifluoromethylpyridine-based inhibitors on the proliferation of cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylpyridine inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylpyridine inhibitor in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Trifluoromethylpyridine-containing inhibitors like Bimiralisib (PQR309) can effectively block this pathway by targeting both PI3K and mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 TSC1_2 TSC1/2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Bimiralisib Bimiralisib (PQR309) (Trifluoromethylpyridine Inhibitor) Bimiralisib->PI3K Bimiralisib->mTORC2 Bimiralisib->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: PI3K/mTOR signaling pathway and points of inhibition by Bimiralisib.

Experimental Workflow for Kinase Inhibitor Evaluation

The development and characterization of a novel kinase inhibitor involve a multi-step process, from initial screening to cellular and in vivo studies.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Hit_to_Lead->Biochemical_Assay Selectivity Kinase Selectivity Profiling Biochemical_Assay->Selectivity Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity->Cell_Proliferation Target_Engagement Target Engagement (e.g., Western Blot) Cell_Proliferation->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling PK_PD Pharmacokinetics/ Pharmacodynamics Downstream_Signaling->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General workflow for the development and evaluation of kinase inhibitors.

References

Application of Trifluoromethylpyridines in Crop Protection: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) represent a critical class of chemical compounds in modern crop protection. The incorporation of the trifluoromethyl group onto the pyridine ring significantly enhances the biological activity and physicochemical properties of these molecules, leading to the development of highly effective and often selective pesticides.[1] This unique combination of a trifluoromethyl group, known for its strong electron-withdrawing nature and metabolic stability, with the versatile pyridine scaffold has given rise to a diverse range of commercial agrochemicals, including fungicides, herbicides, and insecticides.[2][3] These compounds play a vital role in integrated pest management (IPM) strategies, helping to ensure global food security. This document provides detailed application notes and protocols for researchers and professionals engaged in the development and study of trifluoromethylpyridine-based agrochemicals.

I. Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A prominent class of trifluoromethylpyridine-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain, a crucial enzyme in the energy production of fungal pathogens.[4]

Featured Compound: Fluopyram

Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide and nematicide.[5] It effectively controls a wide range of fungal diseases, including powdery mildew, gray mold, and apple scab, and also exhibits significant activity against plant-parasitic nematodes.[5]

Mechanism of Action:

Fluopyram inhibits the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi and nematodes.[4] This blockage disrupts the Krebs cycle and cellular respiration, leading to a cessation of ATP production and ultimately, cell death.[4]

Quantitative Efficacy Data for Fluopyram:

Target OrganismEfficacy MetricValue (µg/mL)Reference
Fusarium virguliforme (Soybean Sudden Death Syndrome)Mean EC503.35 - 4.19[6][7][8]
Fusarium brasilienseMean EC501.96[6]
Fusarium tucumaniaeMean EC500.25[6]

Signaling Pathway: Inhibition of Mitochondrial Respiration by Fluopyram

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Mito_Matrix Mitochondrial Matrix IMS Intermembrane Space ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase Fluopyram Fluopyram Fluopyram->ComplexII Inhibits

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by Fluopyram.

II. Herbicides

Trifluoromethylpyridine-containing herbicides act on various plant processes, with a significant group inhibiting carotenoid biosynthesis.

Featured Compounds: Diflufenican, Picolinafen, and Fluridone

These herbicides are effective against a broad spectrum of broadleaf weeds in various crops and aquatic environments.[9][10][11]

Mechanism of Action:

Diflufenican, picolinafen, and fluridone inhibit the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway.[9][10] Carotenoids protect chlorophyll from photo-oxidation. Inhibition of their synthesis leads to chlorophyll degradation, resulting in characteristic bleaching of the plant tissue and eventual death.[9]

Quantitative Efficacy Data for Carotenoid Biosynthesis Inhibitors:

CompoundTargetEfficacy MetricValueReference
DiflufenicanPhytoene DesaturaseIC504.93 nM[12]
PicolinafenWild RadishApplication Rate33-50 g/ha[11]
FluridoneHydrillaEffective Concentration5-20 ppb[1]

Signaling Pathway: Inhibition of Carotenoid Biosynthesis

G GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Lycopene Lycopene Carotenes α- & β-Carotenes Lycopene->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls Chlorophyll Chlorophyll Xanthophylls->Chlorophyll Protection Photooxidation Photo-oxidation Chlorophyll->Photooxidation PDS->Lycopene Herbicides Diflufenican Picolinafen Fluridone Herbicides->PDS Inhibition

Caption: Inhibition of Phytoene Desaturase in the Carotenoid Biosynthesis Pathway.

Featured Compound: Flazasulfuron

Flazasulfuron is a sulfonylurea herbicide used for the control of a wide range of grass and broadleaf weeds in various crops.[13]

Mechanism of Action:

Flazasulfuron inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a cessation of cell division and plant growth.[13]

Quantitative Efficacy Data for Flazasulfuron:

Target WeedsApplication Rate (g a.i./ha)Control LevelReference
Grasses, Broadleaf Weeds, Sedges (Warm Season Turf)25-100Effective Control[13]
Grasses, Broadleaf Weeds (Grapevines, Sugarcane)25-75Effective Control[13]
Florida/Brazil Pusley (Citrus)70 (with glyphosate)79%[14][15]
Spanish Needles (Citrus)50-70 (with glyphosate or diuron)75-94%[14][15]

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS BCAA Valine, Leucine, Isoleucine ALS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death Flazasulfuron Flazasulfuron Flazasulfuron->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase by Flazasulfuron.

III. Insecticides: Chitin Biosynthesis Inhibitors

A key group of trifluoromethylpyridine-based insecticides targets the formation of chitin, a vital component of the insect exoskeleton.

Featured Compound: Chlorfluazuron

Chlorfluazuron is an insect growth regulator (IGR) that is highly effective against the larval stages of various lepidopteran and other chewing insects.[16]

Mechanism of Action:

Chlorfluazuron inhibits chitin biosynthesis.[16] Chitin is a crucial polymer that provides structural integrity to the insect's cuticle. By disrupting its synthesis, chlorfluazuron prevents the proper formation of the exoskeleton, leading to abortive molting and larval death.[16]

Quantitative Efficacy Data for Chlorfluazuron:

Target OrganismLarval InstarEfficacy MetricValue (mg/L)Reference
Spodoptera littoralis (Cotton Leafworm)2ndLC50 (96h)0.09[17]
Spodoptera littoralis (Cotton Leafworm)4thLC50 (96h)1.42[17]
Agrotis ipsilon (Black Cutworm)4thLC501.00 - 4.0[18]

Signaling Pathway: Inhibition of Chitin Biosynthesis

G Glucose Glucose UDP_GlcNAc UDP-N-acetylglucosamine Glucose->UDP_GlcNAc Multi-step enzymatic conversion Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cuticle Cuticle Formation Chitin->Cuticle Molting Successful Molting Cuticle->Molting Larval_Death Larval Death Chlorfluazuron Chlorfluazuron Chlorfluazuron->Chitin_Synthase Inhibition

Caption: Inhibition of Chitin Synthase by Chlorfluazuron.

IV. Experimental Protocols

A. Synthesis of Trifluoromethylpyridine Pesticides

1. Synthesis of Fluopyram [19][20][21][22][23]

This protocol describes a common synthetic route to fluopyram.

Workflow: Synthesis of Fluopyram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Amide Coupling A 2,3-dichloro-5- (trifluoromethyl)pyridine C Intermediate 1 A->C B Ethyl cyanoacetate B->C D Intermediate 2 C->D F Fluopyram D->F E 2-(trifluoromethyl)benzoyl chloride E->F

Caption: General synthetic workflow for Fluopyram.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Ethyl cyanoacetate

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF or DMSO)

  • Reducing agent (e.g., H2/Pd-C)

  • 2-(trifluoromethyl)benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (Intermediate 1): In a round-bottom flask, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl cyanoacetate in a suitable solvent (e.g., DMF). Add a base (e.g., potassium carbonate) and heat the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract the product. Purify the crude product by column chromatography.

  • Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine (Intermediate 2): Dissolve Intermediate 1 in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain Intermediate 2.

  • Synthesis of Fluopyram: Dissolve Intermediate 2 in dichloromethane (DCM) and cool in an ice bath. Add triethylamine, followed by the dropwise addition of 2-(trifluoromethyl)benzoyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with DCM. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield fluopyram.

2. Synthesis of Diflufenican [2][24][25][26]

This protocol outlines a general synthesis for diflufenican.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amide Formation A 2-chloronicotinic acid C 2-(3-(trifluoromethyl)phenoxy)nicotinic acid A->C B 3-(trifluoromethyl)phenol B->C E Diflufenican C->E D 2,4-difluoroaniline D->E

References

Troubleshooting & Optimization

Technical Support Center: Purification of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (5-(Trifluoromethyl)pyridin-2-yl)methanamine. This resource offers troubleshooting advice and frequently asked questions in a clear question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound are vacuum distillation of the free base and recrystallization of its hydrochloride salt. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Column chromatography can also be employed, particularly for smaller scales or when dealing with impurities of similar volatility.

Q2: What are the known physical properties of this compound?

A2: The compound is typically a colorless to light yellow liquid.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol [2]
Predicted Boiling Point 200.3 ± 35.0 °C[3]
Appearance Colorless to light yellow liquid[1]

Q3: What are the common impurities I might encounter during the synthesis of this compound?

A3: When synthesizing this compound by the reduction of 2-cyano-5-(trifluoromethyl)pyridine, common impurities may include:

  • Unreacted starting material: 2-cyano-5-(trifluoromethyl)pyridine.

  • Partially reduced intermediates: Such as the corresponding imine.

  • Over-reduced byproducts: Though less common, depending on the reducing agent and conditions.

  • Solvent and reagent residues: From the reaction and workup steps.

  • Byproducts from the synthesis of the starting material: For instance, if the precursor 2-cyano-5-(trifluoromethyl)pyridine was synthesized from a halogenated pyridine, residual halogenated impurities might be present.[4]

Troubleshooting Guides

Vacuum Distillation

Issue 1: Bumping or unstable boiling during distillation.

  • Possible Cause: Inefficient stirring or lack of boiling chips. Under vacuum, smooth boiling is crucial.

  • Solution: Ensure vigorous and consistent stirring with a magnetic stir bar. Boiling chips are generally not effective under vacuum; a stir bar is the preferred method for bump protection.[5]

Issue 2: The product is not distilling at the predicted temperature.

  • Possible Cause 1: The vacuum pressure is not as low as indicated by the gauge.

  • Solution 1: Check the vacuum system for leaks. Ensure all joints are properly sealed with vacuum grease. Verify the accuracy of your vacuum gauge.

  • Possible Cause 2: The presence of high-boiling impurities.

  • Solution 2: Consider a preliminary purification step, such as an acid-base extraction, to remove non-volatile basic or acidic impurities.

  • Possible Cause 3: The thermometer is incorrectly placed.

  • Solution 3: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Issue 3: The product appears discolored after distillation.

  • Possible Cause: Thermal decomposition of the product or impurities at high temperatures.

  • Solution: Use a lower distillation temperature by achieving a higher vacuum. Ensure the heating mantle is not set to an excessively high temperature. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.

Recrystallization of the Hydrochloride Salt

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not polar enough to dissolve the hydrochloride salt.

  • Solution: Choose a more polar solvent or a solvent mixture. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water.[6][7]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is too concentrated, or the cooling rate is too fast.

  • Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote crystallization.[7]

  • Possible Cause 2: The presence of impurities that inhibit crystallization.

  • Solution 2: Try a different recrystallization solvent or perform a preliminary purification step like an acid-base wash of the free base before salt formation.

Issue 3: Low recovery of the purified product.

  • Possible Cause 1: Too much solvent was used for recrystallization.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Possible Cause 2: The product has significant solubility in the cold solvent.

  • Solution 2: Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Ensure the crude this compound is free of acidic impurities by performing a wash with a saturated aqueous sodium bicarbonate solution, followed by drying the organic phase over anhydrous sodium sulfate.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path setup, with a magnetic stirrer. Ensure all glassware is dry and joints are properly sealed.

  • Distillation: Heat the flask gently while stirring. The product is expected to distill at a reduced temperature compared to its atmospheric boiling point. Collect the fraction that distills at a constant temperature.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a suitable organic solvent like diethyl ether or dichloromethane. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a hot protic solvent such as ethanol or isopropanol. If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Purification Workflow

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization CrudeProduct Crude this compound Distill_Setup Setup Vacuum Distillation CrudeProduct->Distill_Setup Option 1 Salt_Formation Form Hydrochloride Salt CrudeProduct->Salt_Formation Option 2 Distill_Run Distill Under Reduced Pressure Distill_Setup->Distill_Run Pure_Base Pure Liquid Amine Distill_Run->Pure_Base Recrystallize Recrystallize from Solvent Salt_Formation->Recrystallize Pure_Salt Pure Crystalline Salt Recrystallize->Pure_Salt

References

Technical Support Center: Optimizing Synthesis of Substituted Pyridylmethanamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of substituted pyridylmethanamines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of substituted pyridylmethanamines via two primary routes: reductive amination of pyridyl carbonyls and catalytic hydrogenation of pyridinecarbonitriles.

Reductive Amination of Pyridyl Aldehydes and Ketones

Q1: My reductive amination reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine Formation: The crucial first step is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable.

    • Solution: Promote imine formation by removing water as it is formed. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent like toluene.[1]

  • Suboptimal pH: The pH of the reaction is critical. Acidic conditions (typically pH 4-6) are required to catalyze imine formation, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range.

  • Incorrect Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting pyridyl aldehyde or ketone before it has a chance to form the imine.

    • Solution: Switch to a milder and more selective reducing agent that preferentially reduces the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations.[2][3][4]

  • Steric Hindrance or Poorly Reactive Substrates: Sterically hindered pyridyl ketones or electronically deactivated (electron-rich) pyridyl aldehydes can be slow to react. Similarly, weakly nucleophilic amines can also lead to poor imine formation.

    • Solution: For sluggish reactions, consider increasing the reaction temperature or using a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, to activate the carbonyl group.[5] A two-step procedure, where the imine is pre-formed and isolated before reduction, can also be effective.[3]

Q2: I am observing significant amounts of over-alkylation, resulting in the formation of tertiary amines instead of my desired secondary amine. How can I prevent this?

A2: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the primary amine starting material, reacts further with the pyridyl aldehyde.

  • Stoichiometry Control: Using a large excess of the primary amine can outcompete the secondary amine for reaction with the aldehyde.

  • Slow Addition: Adding the pyridyl aldehyde slowly to a solution of the amine and the reducing agent can help to keep the concentration of the aldehyde low, thus minimizing the chance of the secondary amine reacting.

  • Stepwise Procedure: The most reliable method to avoid over-alkylation is a two-step process. First, form the imine by reacting the pyridyl aldehyde with one equivalent of the primary amine. Then, in a separate step, reduce the isolated imine with a suitable reducing agent like NaBH₄.[3]

Q3: My starting pyridyl aldehyde/ketone is being reduced to the corresponding alcohol. How can I avoid this side reaction?

A3: This is a clear indication that your reducing agent is too reactive and not selective enough for the iminium ion.

  • Use a Milder Reducing Agent: As mentioned in Q1, switching from NaBH₄ to a more selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is the most effective solution.[3][4] These reagents are less likely to reduce aldehydes and ketones under the reaction conditions typically used for reductive amination.

Catalytic Hydrogenation of Pyridinecarbonitriles

Q1: My catalytic hydrogenation of a pyridinecarbonitrile is producing a mixture of the desired pyridylmethanamine and the fully saturated piperidylmethanamine. How can I improve the selectivity for the pyridyl product?

A1: The chemoselectivity between the reduction of the nitrile group and the hydrogenation of the pyridine ring is a key challenge.

  • Acidic Additive: The selectivity can be finely tuned by the addition of an acidic additive. The presence of a strong acid like sulfuric acid (H₂SO₄) can promote the hydrogenation of the pyridine ring.[6]

    • Solution: To favor the formation of the pyridylmethanamine, minimize or eliminate the use of a strong acid. The reaction can be run in a neutral solvent system.

  • Catalyst Choice: While Pd/C is a common catalyst, other catalysts may offer different selectivities.

    • Solution: Screening different catalysts (e.g., Raney Nickel, Rhodium on carbon) could identify a more selective system for your specific substrate.

Q2: The hydrogenation reaction is very slow or stalls completely. What could be the issue?

A2: Several factors can lead to poor catalyst activity.

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring and the amine product can act as a catalyst poison, deactivating the metal surface.[1]

    • Solution: Increasing the catalyst loading can sometimes overcome this issue. Alternatively, the use of an acidic additive can protonate the nitrogen atoms, reducing their coordinating ability to the catalyst surface, though this may affect selectivity (see Q1).

  • Impure Starting Materials: Impurities in the pyridinecarbonitrile substrate or the solvent can poison the catalyst.

    • Solution: Ensure the purity of all reagents and solvents before starting the reaction.

  • Insufficient Hydrogen Pressure or Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Solution: Ensure the reaction vessel is properly pressurized with hydrogen and that the stirring is vigorous enough to ensure good mixing of the gas, liquid, and solid phases.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium BorohydrideNaBH₄Strong, inexpensive reducing agent. Can reduce aldehydes and ketones. Best for two-step procedures.[5]Methanol, Ethanol
Sodium CyanoborohydrideNaBH₃CNSelective for iminium ions over carbonyls. Allows for one-pot reactions. Toxic (releases HCN at low pH).[4]Methanol
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild and highly selective for iminium ions. Tolerates a wide range of functional groups. Less toxic than NaBH₃CN.[3]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Hydrogen (H₂) with CatalystH₂/Pd/C, PtO₂, etc."Green" reducing agent. Can sometimes lead to over-reduction or require high pressures.[4][7]Methanol, Ethanol, Acetic Acid
Table 2: Yield of Amines from Catalytic Hydrogenation of Pyridinecarbonitriles with Pd/C[6]
SubstrateProductSelectivity (%)
4-Pyridinecarbonitrile4-(Aminomethyl)pyridine93
3-Pyridinecarbonitrile3-(Aminomethyl)pyridine72
2-Pyridinecarbonitrile2-(Aminomethyl)pyridine57
4-Pyridinecarbonitrile4-(Aminomethyl)piperidine98
3-Pyridinecarbonitrile3-(Aminomethyl)piperidine76
2-Pyridinecarbonitrile2-(Aminomethyl)piperidine10
Reaction Conditions: 10% Pd/C catalyst, 30-50°C, 6 bar H₂. Selectivity for pyridylmethanamines achieved with minimal or no acidic additive. Selectivity for piperidylmethylamines achieved with the addition of H₂SO₄.

Experimental Protocols

Protocol 1: Reductive Amination of Pyridine-4-carboxaldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) is added the desired amine (1.1 equiv).

  • Imine Formation: The mixture is stirred at room temperature for 30-60 minutes. For less reactive substrates, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 equiv) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][8]

Protocol 2: Catalytic Hydrogenation of 4-Pyridinecarbonitrile to 4-(Aminomethyl)pyridine

Safety Note: Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and safety shields. Pd/C can be pyrophoric.

  • Reaction Setup: A high-pressure reactor is charged with 4-pyridinecarbonitrile (1.0 equiv), a suitable solvent such as methanol or ethanol, and 10% Palladium on carbon (Pd/C) (5-10 mol%).[9]

  • Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure (e.g., 6 bar). The reaction mixture is stirred vigorously at the desired temperature (e.g., 30-50°C).[6] The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS.

  • Work-up: Upon completion, the reactor is carefully depressurized and purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely in the air. The filter cake should be quenched with water.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by distillation or by salt formation and recrystallization.

Visualizations

troubleshooting_reductive_amination start Low Yield in Reductive Amination check_imine Check Imine Formation start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/Poor check_reductant Check Reducing Agent check_imine->check_reductant OK add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) incomplete_imine->add_dehydrating optimize_ph Optimize pH (4-6) with Acetic Acid incomplete_imine->optimize_ph success Improved Yield add_dehydrating->success optimize_ph->success strong_reductant Reducing Agent Too Strong (e.g., NaBH4 in one-pot) check_reductant->strong_reductant Alcohol byproduct check_substrate Check Substrate Reactivity check_reductant->check_substrate OK use_mild_reductant Use Milder Agent (STAB or NaBH3CN) strong_reductant->use_mild_reductant use_mild_reductant->success unreactive_substrate Unreactive Substrate (Steric/Electronic) check_substrate->unreactive_substrate No/Slow Reaction increase_temp Increase Temperature unreactive_substrate->increase_temp add_lewis_acid Add Lewis Acid (e.g., Ti(OiPr)4) unreactive_substrate->add_lewis_acid increase_temp->success add_lewis_acid->success

Caption: Troubleshooting workflow for low yield in reductive amination.

experimental_workflow_catalytic_hydrogenation start Start setup Setup Reactor: - Pyridinecarbonitrile - Solvent (e.g., MeOH) - Pd/C Catalyst start->setup purge Purge with Inert Gas setup->purge pressurize Pressurize with H₂ (e.g., 6 bar) purge->pressurize react Stir at 30-50°C pressurize->react monitor Monitor Reaction (H₂ uptake, TLC/GC-MS) react->monitor monitor->react Incomplete depressurize Depressurize and Purge with Inert Gas monitor->depressurize Complete filter Filter through Celite® to Remove Catalyst depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Experimental workflow for catalytic hydrogenation.

References

Common impurities and byproducts in (5-(Trifluoromethyl)pyridin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical challenges?

A1: The most frequently cited synthetic route is the catalytic hydrogenation of a nitrile precursor, typically 2-cyano-3-chloro-5-(trifluoromethyl)pyridine. This method involves the reduction of the nitrile group to a primary amine.

A significant challenge with this route is the formation of a secondary amine byproduct, bis((5-(trifluoromethyl)pyridin-2-yl)methyl)amine. This impurity arises from the reaction of the newly formed primary amine with an intermediate imine species during the reduction process. In some reported cases, this secondary amine can be a major component of the crude product mixture, with yields of the desired primary amine being around 38% and the secondary amine impurity reaching up to 40%[1]. Incomplete reaction can also lead to the presence of unreacted starting material, which was reported to be around 5% in one instance[1].

Q2: What are some alternative synthetic routes to this compound?

A2: While less detailed in the available literature for this specific molecule, other general methods for the synthesis of primary amines can be considered, which may present different impurity profiles:

  • Reductive amination of 2-formyl-5-(trifluoromethyl)pyridine: This would involve reacting the corresponding aldehyde with an ammonia source, followed by reduction. Potential byproducts could include unreacted aldehyde, the corresponding alcohol from over-reduction, and imine intermediates.

  • Amination of 2-(chloromethyl)-5-(trifluoromethyl)pyridine: This route involves the substitution of the chloro group with an amino group, typically using ammonia or a protected ammonia equivalent. A common side reaction is the formation of the secondary amine byproduct due to the reaction of the product with the starting material.

Q3: My synthesis via nitrile reduction shows a major byproduct with a higher molecular weight. What is it and how can I minimize its formation?

A3: This major byproduct is very likely the secondary amine, bis((5-(trifluoromethyl)pyridin-2-yl)methyl)amine. Its formation is a common issue in the reduction of nitriles to primary amines.

To minimize its formation, consider the following strategies:

  • Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial. Lower temperatures and shorter reaction times may favor the formation of the primary amine.

  • Catalyst Choice: The type and loading of the catalyst (e.g., Palladium on carbon, Raney Nickel) can influence the selectivity. Screening different catalysts and optimizing the catalyst-to-substrate ratio is recommended.

  • Solvent System: The choice of solvent can impact the reaction pathway. Using an acidic solvent like acetic acid during hydrogenation has been shown to be effective in producing the acetate salt of the primary amine with high yield and purity, potentially suppressing secondary amine formation[2].

  • Ammonia Addition: In some cases, the addition of ammonia to the reaction mixture can help to suppress the formation of secondary amines by competing for the reactive intermediate.

Q4: How can I purify this compound to remove the secondary amine byproduct and other impurities?

A4: Purification can be challenging due to the similar properties of the primary and secondary amines. Here are some recommended techniques:

  • Distillation: If the boiling points of the primary amine, secondary amine, and other impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Chromatography: Column chromatography using silica gel is a common laboratory-scale purification technique. Due to the basic nature of amines, it is often necessary to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonia in methanol, to prevent peak tailing and improve separation. Amine-functionalized silica may also be a suitable stationary phase.

  • Crystallization: If the desired primary amine or a salt derivative is a solid, crystallization can be a highly effective purification method. Formation of a salt, such as the hydrochloride or acetate, can alter the solubility properties and facilitate purification.

  • Selective Carbamate Crystallization: A more advanced technique involves the selective precipitation of the primary amine as an ammonium carbamate by reacting the mixture with carbon dioxide. This method has been shown to be effective in separating primary amines from secondary and tertiary amines with high purity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low yield of the desired primary amine - Suboptimal reaction conditions (temperature, pressure, time).- Inefficient catalyst.- High formation of the secondary amine byproduct.- Systematically vary the reaction parameters to find the optimal conditions.- Screen different catalysts (e.g., Pd/C, Raney Ni) and optimize the catalyst loading.- Consider using an acidic solvent like acetic acid during hydrogenation to favor the primary amine salt formation[2].
High percentage of secondary amine byproduct - Reaction conditions favoring the condensation of the primary amine with the imine intermediate.- Lower the reaction temperature.- Reduce the reaction time and monitor the progress closely by techniques like TLC or LC-MS.- Add an excess of ammonia to the reaction mixture.
Presence of unreacted starting material (nitrile) - Incomplete reaction.- Deactivated catalyst.- Increase the reaction time or temperature.- Increase the hydrogen pressure.- Use fresh, active catalyst.
Difficulty in separating the primary and secondary amines - Similar physical properties (boiling point, polarity).- For distillation, use a high-efficiency fractional distillation column.- For chromatography, optimize the mobile phase with a basic modifier or use an amine-functionalized column.- Consider converting the amines to salt derivatives to alter their solubility and facilitate separation by crystallization.
Product degradation during purification - Thermal instability during distillation.- Decomposition on acidic silica gel.- Use vacuum distillation to lower the boiling point.- Neutralize the silica gel with a base (e.g., triethylamine) before performing column chromatography.

Quantitative Data Summary

The following table summarizes the reported quantitative data for a specific synthesis of this compound via the hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine.

ParameterValueReference
Starting Material 2-cyano-3-chloro-5-trifluoromethylpyridine[1]
Catalyst 5% Palladium on carbon[1]
Solvent Ethanol[1]
Temperature 60°C[1]
Pressure 2.0-2.5 MPa[1]
Reaction Time ~25 hours[1]
Yield of this compound ~38%[1]
Percentage of Secondary Amine Byproduct ~40%[1]
Remaining Starting Material ~5%[1]

Experimental Protocols & Methodologies

Synthesis of this compound via Catalytic Hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine[1]

  • Reaction Setup: In a suitable autoclave, charge 2-cyano-3-chloro-5-trifluoromethylpyridine, 5% palladium on carbon (wet), and ethanol.

  • Inerting: Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 2.0-2.5 MPa. Heat the reaction mixture to 60°C and maintain this temperature for approximately 20 hours, ensuring there is no pressure drop. Continue the reaction for an additional 5 hours.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Work-up: (Note: The cited reference did not perform a post-reaction work-up). A typical work-up would involve filtering the catalyst, removing the solvent under reduced pressure, and purifying the crude product by distillation or chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product Mixture Start_Material 2-cyano-3-chloro- 5-(trifluoromethyl)pyridine Reaction Catalytic Hydrogenation (e.g., Pd/C, H2) Start_Material->Reaction Primary_Amine This compound (Desired Product) Reaction->Primary_Amine Secondary_Amine bis((5-(trifluoromethyl)pyridin-2-yl)methyl)amine (Major Impurity) Reaction->Secondary_Amine Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM

Caption: Synthetic workflow for this compound via nitrile reduction.

Impurity_Formation Nitrile 2-cyano-5-(trifluoromethyl)pyridine Imine Imine Intermediate Nitrile->Imine + H2 Primary_Amine This compound (Desired Product) Imine->Primary_Amine + H2 Secondary_Amine Secondary Amine Byproduct Imine->Secondary_Amine + Primary Amine - NH3

Caption: Formation pathway of the secondary amine impurity during nitrile reduction.

References

Troubleshooting sluggish amide coupling reactions with deactivated amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sluggish amide coupling reactions, particularly those involving deactivated (electron-poor) or sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a deactivated aniline is extremely slow or failing. What are the primary causes?

Several factors can contribute to low yields or failed reactions when using deactivated amines.[1] The most common reasons include:

  • Reduced Nucleophilicity: Deactivated amines, such as anilines with electron-withdrawing groups, are poor nucleophiles. This inherent low reactivity is the primary obstacle to efficient amide bond formation.[2]

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive intermediate to be attacked by the weak nucleophile.[1] Standard reagents like DCC or EDC alone often provide low yields in these cases.[2]

  • Steric Hindrance: Bulky groups near the reaction centers on either the carboxylic acid or the amine can physically block the coupling, further slowing the reaction.[1][3]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Inappropriate conditions can hinder the reaction or lead to side products.[1]

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]

Q2: Which coupling reagents are most effective for deactivated or hindered amines?

For challenging substrates, more powerful coupling reagents are necessary. Onium salt-based reagents are generally the preferred choice.[2]

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective because they form very reactive activated esters.[2][4] HATU is often considered one of the most efficient reagents for difficult couplings.[2][5][6] COMU is a newer-generation reagent with reactivity comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[4][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can be advantageous in minimizing racemization, a common side reaction.[2][8]

  • Acyl Fluoride Precursors: In cases where even potent onium salts fail, the in situ formation of acyl fluorides can be a highly effective strategy.[9][10] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride, which then reacts with the deactivated amine, often at elevated temperatures.[11][12]

Q3: Can I improve my reaction by using additives?

Yes, additives play a crucial role, especially when using carbodiimide reagents like EDC or DCC.

  • HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are significantly more effective than the traditional HOBt (1-Hydroxybenzotriazole).[2][13] They accelerate the coupling reaction and are superior at suppressing racemization.[2][13] The pyridine nitrogen in HOAt provides anchimeric assistance during the coupling, enhancing reaction rates.

Q4: How do I choose the right base and solvent for my difficult coupling reaction?

  • Base Selection: A non-nucleophilic tertiary amine is typically required when using onium salts.[13]

    • DIPEA (N,N-Diisopropylethylamine) is the most common choice.[13]

    • For reactions prone to racemization, using a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine can be beneficial.[2][13]

  • Solvent Selection: Anhydrous (dry) solvents are essential to prevent the hydrolysis of activated intermediates.[1]

    • DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are common choices for many coupling reactions.[1]

    • Acetonitrile (CH₃CN) has been shown to provide excellent results in some protocols, particularly for coupling electron-deficient amines.[14]

Q5: I am observing significant racemization in my reaction. How can this be minimized?

Racemization is a critical side reaction, especially in peptide synthesis. To minimize it:

  • Use additives known to suppress racemization, such as HOAt or Oxyma Pure .[2]

  • Select coupling reagents less prone to this side reaction, such as phosphonium-based reagents (e.g., PyBOP).[2]

  • Use a weaker base like NMM or collidine instead of DIPEA.[2]

  • Lower the reaction temperature, as higher temperatures can increase the rate of racemization.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting sluggish amide coupling reactions.

G cluster_start cluster_problem Problem Analysis cluster_solution Solution Pathways cluster_reagent_options cluster_conditions_options cluster_advanced_options Start Sluggish Amide Coupling with Deactivated Amine Amine Amine Characterization (pKa, Sterics) Start->Amine Low Nucleophilicity? Steric Hindrance? Reagent Reagent & Conditions Check Start->Reagent Ineffective Reagent? Wet Solvent? PotentReagent Use More Potent Coupling Reagent Amine->PotentReagent AdvancedMethod Employ Advanced Methods Amine->AdvancedMethod Reagent->PotentReagent ChangeConditions Optimize Reaction Conditions Reagent->ChangeConditions HATU HATU / HCTU / COMU (Uronium Salts) PotentReagent->HATU PyBOP PyBOP / PyAOP (Phosphonium Salts) PotentReagent->PyBOP Base Switch Base (e.g., DIPEA -> NMM) ChangeConditions->Base Solvent Change Solvent (e.g., DMF -> MeCN) ChangeConditions->Solvent Temp Increase Temperature (with caution) ChangeConditions->Temp AcylFluoride In situ Acyl Fluoride Formation (TFFH/BTFFH) AdvancedMethod->AcylFluoride

Caption: Troubleshooting workflow for difficult amide couplings.

Data Presentation: Comparison of Coupling Methods

The following tables summarize results from studies on coupling deactivated amines, demonstrating the impact of different reagents and conditions.

Table 1: Comparison of Coupling Reagents for a Deactivated Amine Reaction: Boc-Valine with 4-amino-N-(4-methoxybenzyl)benzamide[14]

EntryCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Yield (%)
1HATU (1 equiv)DIPEA (5 equiv)DMF52338
2BOP-Cl (1.5 equiv)Et₃N (3 equiv)CH₂Cl₂482328
3EDC (2 equiv)DIPEA (5 equiv)CH₃CN422319
4EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) DIPEA CH₃CN 10 60 72

Table 2: Comparison of Standard vs. Acyl Fluoride Method for a Hindered System Reaction: Carboxylic acid 1a with N-cyclopropyl-2-aminothiazole 1b[12]

EntryCoupling Reagent(s)BaseSolventTime (h)Temp (°C)Conversion (%)Isolated Yield (%)
1HATUDIPEADMF96RT<5-
2EDC / HOBtDIPEADCM24RT<5-
3DCC / DMAP-DCM24RT<5-
4BTFFH (Acyl Fluoride precursor) DIPEA MeCN 12 80 100 85

Activation Pathway Example: HATU

This diagram illustrates the mechanism of carboxylic acid activation by HATU, a highly effective uronium salt coupling reagent.

G RCOOH Carboxylic Acid (R-COOH) RCOO_minus Carboxylate (R-COO⁻) RCOOH->RCOO_minus HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Activation Base Base (DIPEA) Base->RCOOH Deprotonation RCOO_minus->ActiveEster Activation Amide Amide Product (R-CO-NHR') ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOAt, BH⁺) ActiveEster->Byproducts generates Amine Deactivated Amine (R'-NH₂) Amine->Amide Nucleophilic Attack

Caption: Carboxylic acid activation pathway using HATU.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sluggish reactions, heating may be required.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure for purification.

Protocol 2: Coupling of Electron-Deficient Amines using EDC/DMAP/HOBt [14]

  • To a solution of the carboxylic acid (1 equiv), electron-deficient amine (1 equiv), DMAP (1 equiv), and HOBt (0.1 equiv) in anhydrous acetonitrile (CH₃CN), add EDC (1 equiv) and DIPEA.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor for completion (e.g., 10-12 hours).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography to obtain the desired amide product.

Protocol 3: Amide Coupling via in situ Acyl Fluoride Formation [12]

  • Dissolve the carboxylic acid (1.3 equivalents) in an anhydrous solvent like acetonitrile or DCM.

  • Add a fluorinating agent (e.g., BTFFH, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.5 equivalents).

  • Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride.

  • Add the deactivated or hindered amine (1.0 equivalent) to the solution.

  • Heat the reaction mixture in a sealed vial to the required temperature (e.g., 80 °C) for 12-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and perform a standard aqueous workup and extraction.

  • Purify the crude product by chromatography.

Coupling Reagent Classes

This diagram provides a high-level comparison of the main classes of coupling reagents used for difficult amide bond formations.

G Reagents Coupling Reagent Classes Carbodiimides Carbodiimides (EDC, DCC) Reagents->Carbodiimides Onium Onium Salts Reagents->Onium Other Other Methods Reagents->Other Carbo_Desc Pros: Inexpensive Cons: Lower reactivity, racemization risk Solution: Use additives (HOAt, Oxyma) Carbodiimides->Carbo_Desc Aminium Aminium/Uronium (HATU, HBTU, COMU) Onium->Aminium Phosphonium Phosphonium (PyBOP, PyAOP) Onium->Phosphonium Onium_Desc Pros: High reactivity, fast kinetics Cons: Higher cost, byproduct removal Use Case: Standard for difficult couplings Onium->Onium_Desc AcylHalide Acyl Halides (in situ Acyl Fluoride) Other->AcylHalide Acyl_Desc Pros: Very high reactivity Cons: May require harsher conditions/heat Use Case: For extremely unreactive substrates AcylHalide->Acyl_Desc

Caption: Comparison of major amide coupling reagent classes.

References

Safety, handling, and GHS hazard information for (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the safety, handling, and potential experimental troubleshooting for (5-(Trifluoromethyl)pyridin-2-yl)methanamine for researchers, scientists, and professionals in drug development.

Safety, Handling, and GHS Hazard Information

1. What are the primary hazards associated with this compound?

This compound is a hazardous substance that requires careful handling. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

2. What are the GHS hazard classifications for this compound?

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal4H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Acute Toxicity, Inhalation4H332: Harmful if inhaledWarning
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationWarning

3. What personal protective equipment (PPE) should be used when handling this compound?

To ensure personal safety, the following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated.

4. What are the proper storage and handling procedures?

Proper storage and handling are crucial to maintain the stability of the compound and ensure safety:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

5. What should I do in case of accidental exposure?

In the event of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols & Troubleshooting

This compound is a versatile primary amine commonly used in reductive amination and amide coupling reactions, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules.

Reductive Amination: A Representative Protocol

This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide for Reductive Amination

Q1: My reaction shows low conversion, and I still have a significant amount of starting amine and aldehyde.

A1: This often indicates inefficient imine formation.

  • Check for Moisture: Ensure all glassware is dry and anhydrous solvents are used. Water can inhibit imine formation. Consider adding molecular sieves to the reaction mixture.

  • pH of the Reaction: The reaction is acid-catalyzed. If the conversion is low, you can try adding a slightly larger amount of acetic acid. However, a pH that is too low can protonate the amine, rendering it non-nucleophilic.

  • Reaction Time for Imine Formation: Allow more time for the imine to form before adding the reducing agent, especially if dealing with sterically hindered substrates.

Q2: I am observing the formation of an alcohol byproduct from my aldehyde.

A2: This suggests that the reducing agent is reducing the aldehyde before it can form the imine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is generally preferred as it is milder and more selective for the iminium ion over the aldehyde. If you are using a stronger reducing agent like sodium borohydride, consider switching.

  • Staged Addition: Ensure the imine has had sufficient time to form before adding the reducing agent.

Q3: My desired product is formed, but it is contaminated with dialkylated amine.

A3: The secondary amine product can sometimes react further with the aldehyde.

  • Stoichiometry: Use a slight excess of the amine relative to the aldehyde to minimize the chance of the product reacting again.

  • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine can help to control the concentration of the aldehyde and reduce dialkylation.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for troubleshooting a reductive amination reaction.

TroubleshootingWorkflow start Start Reductive Amination check_conversion Low Conversion? start->check_conversion imine_formation Troubleshoot Imine Formation check_conversion->imine_formation Yes check_byproduct Byproduct Observed? check_conversion->check_byproduct No imine_formation->start Re-run Reaction alcohol_byproduct Alcohol Byproduct? check_byproduct->alcohol_byproduct Yes successful_reaction Successful Reaction check_byproduct->successful_reaction No dialkylation_byproduct Dialkylation? alcohol_byproduct->dialkylation_byproduct No optimize_reducing_agent Optimize Reducing Agent alcohol_byproduct->optimize_reducing_agent Yes optimize_stoichiometry Optimize Stoichiometry dialkylation_byproduct->optimize_stoichiometry Yes dialkylation_byproduct->successful_reaction No optimize_reducing_agent->start Re-run Reaction optimize_stoichiometry->start Re-run Reaction

Caption: Troubleshooting workflow for reductive amination.

References

Technical Support Center: Synthesis of Fluorinated Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated antimalarial agents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating fluorine into antimalarial drug candidates?

A1: Incorporating fluorine or fluorinated groups into antimalarial drug candidates can significantly enhance their pharmacological properties. The noteworthy characteristics of fluorine include its high electron affinity, which can alter the acidity or basicity of a compound, and its ability to increase lipophilicity and bioavailability, potentially extending the half-life of the drugs.[1][2][3][4] Fluorination can also block sites of metabolic oxidation, leading to improved metabolic stability.[5][6] This strategy has been shown to improve the activity profile against the malaria parasite.[1][2]

Q2: What are the most common methods for introducing fluorine into antimalarial scaffolds like artemisinin or chloroquine?

A2: Several methods are employed for the fluorination of antimalarial agents. Common approaches include:

  • Nucleophilic Fluorination: This involves the displacement of a leaving group by a fluoride ion. Reagents like potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF) are often used.[7][8] This method is common for preparing fluorinated analogs of chloroquine and other heterocyclic systems.[9]

  • Deoxyfluorination: This method replaces a hydroxyl group with fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are frequently used for this transformation and have been applied to the synthesis of fluorinated artemisinin derivatives.[10][11]

  • Electrophilic Fluorination: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are used to deliver an electrophilic fluorine atom to electron-rich moieties.[12]

  • Late-Stage Fluorination (LSF): This involves introducing fluorine atoms into complex molecules at a late step in the synthesis.[13][14] This is particularly valuable for creating analogs of complex natural products and can be achieved using various catalytic methods, for example, with silver or palladium catalysts.[15][16][17]

Q3: What are the main challenges associated with the synthesis of fluorinated antimalarial agents?

A3: Researchers often face several challenges during the synthesis of fluorinated antimalarials. These include:

  • Handling of Fluorinating Reagents: Many fluorinating agents are hazardous, toxic, and sensitive to moisture.[1][2][18] For example, reagents like hydrogen fluoride (HF), fluorine gas (F₂), and sulfur tetrafluoride (SF₄) are considered hazardous and pose challenges for industrial applications.[1][2]

  • Low Reaction Yields: Achieving high yields can be difficult due to side reactions, inactive reagents, or suboptimal reaction conditions.[18]

  • Side Reactions: Elimination reactions are a common side reaction, particularly in allylic fluorination, competing with the desired substitution reaction.[12]

  • Purification: The unique properties of organofluorine compounds can sometimes complicate purification. Techniques like fluorous chemistry, which utilizes fluorine-rich solvents and phases, can aid in separation.[19] Adsorption on activated carbon is also used for the purification of wastewater containing fluorinated surfactants.[20]

Troubleshooting Guides

Guide 1: Low or No Conversion of Starting Material

Problem: The reaction shows low or no conversion of the starting material to the desired fluorinated product.

Possible Cause Suggested Solution
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive. Use a fresh batch of the reagent and ensure all glassware is thoroughly dried. Consider using less hygroscopic alternatives where possible.
Sub-optimal Reaction Temperature The reaction may require a higher temperature to proceed, or in some cases, elevated temperatures can cause decomposition.[18] Optimize the temperature by running small-scale trials at different temperatures.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Some fluorinating agents can react exothermically with certain solvents.[18] Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice.[18]
Poor Leaving Group (for Nucleophilic Substitution) If the leaving group is not sufficiently reactive, the reaction will not proceed efficiently. For deoxyfluorination of alcohols, ensure the hydroxyl group is adequately activated. In some cases, converting the alcohol to a better leaving group, like a sulfonate ester, before fluorination may be beneficial.
Guide 2: Formation of Significant Side Products (e.g., Elimination)

Problem: The reaction produces a significant amount of undesired side products, such as elimination products (dienes).

Possible Cause Suggested Solution
Fluoride Source is Too Basic Highly basic nucleophilic fluorinating agents (e.g., TBAF) can promote elimination reactions, especially with sterically hindered substrates.[12] Switch to a less basic fluoride source, such as CsF or an HF-amine complex.[12]
High Reaction Temperature Elimination reactions are often favored at higher temperatures.[21] Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy.
Inappropriate Solvent The solvent can influence the balance between substitution and elimination. Consider using a nonpolar solvent like toluene to suppress background elimination.[12]
Sterically Hindered Substrate If the substrate is sterically hindered, elimination may be favored. If possible, modify the substrate to reduce steric hindrance near the reaction center.[12]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Artemisinin Derivative using DAST

This protocol is a generalized procedure based on the synthesis of fluorinated artemisinin derivatives.[10]

  • Preparation: Dissolve the artemisinin derivative (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C). Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) for Synthesis of a Fluorinated Chloroquine Analog

This protocol is a generalized procedure for the synthesis of fluorinated heterocyclic compounds.[9]

  • Preparation: In a sealed tube, combine the chloro-substituted quinoline precursor (1 equivalent), an anhydrous fluoride salt (e.g., CsF or KF, 2-3 equivalents), and a high-boiling point aprotic polar solvent (e.g., DMSO or DMF).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-180 °C) for several hours to days.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity of some synthesized fluorinated triazolopyrazine compounds against P. falciparum strains.

CompoundModification3D7 IC₅₀ (µM)Dd2 IC₅₀ (µM)
Scaffold 2 Parent Scaffold12.6-
Compound with CF₂Me C-8 Substitution1.7-
Compound 4 Ether-linked0.20.3
Compound 5 Ether-linked0.20.2
Compound 6 Ether-linked1.21.1
Compound 10 CF₃ at C-8>80>80
Compound 11 CF₂H at C-815.617.5
Compound 12 CF₂Me at C-8>80>80

Data adapted from a study on fluorinated triazolopyrazine compounds.[9][22] The data indicates that while some fluorinated modifications can improve potency, others can lead to a reduction or loss of activity.[9][22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Starting Material in Anhydrous Solvent react Add Fluorinating Reagent under Inert Atmosphere prep->react Control Temperature monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench Reaction & Extract Product monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, HRMS) purify->analyze

Caption: A generalized experimental workflow for the synthesis of fluorinated compounds.

troubleshooting_workflow start Low Yield or Side Product Formation check_reagents Check Reagent Activity & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Issue Found check_workup Evaluate Work-up & Purification check_conditions->check_workup Conditions OK check_conditions->optimize Issue Found check_workup->optimize Work-up OK check_workup->optimize Issue Found success Improved Yield optimize->success

References

Overcoming low nucleophilicity of amines in trifluoromethylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifluoromethylpyridine Reactions

Welcome to the technical support center for enhancing reactions involving trifluoromethylpyridines, specifically designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low amine nucleophilicity in these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group on a trifluoromethylpyridine a weak nucleophile?

A1: The primary cause is the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group.[1][2] This group significantly deactivates the pyridine ring through a strong inductive effect (σp = 0.54), making the exocyclic amino group less electron-rich and therefore a weaker nucleophile.[1][2] This reduced nucleophilicity can lead to sluggish or failed reactions under standard conditions.

Q2: What are the two main reaction types where this low nucleophilicity is a problem?

A2: The challenge typically manifests in two key transformations:

  • Amide Bond Formation: Where an amino-trifluoromethylpyridine is coupled with a carboxylic acid. The amine's poor nucleophilicity makes it difficult to attack the activated carboxylic acid derivative.[1]

  • Nucleophilic Aromatic Substitution (SNAr) / C-N Cross-Coupling: Where an external amine (which may itself be a weak nucleophile) reacts with a halo-trifluoromethylpyridine. While the -CF₃ group activates the ring for SNAr, the reaction can still be challenging if the incoming amine is not sufficiently nucleophilic.[3] For more general C-N bond formation, palladium-catalyzed methods like the Buchwald-Hartwig amination are often required.[4][5]

Q3: What general strategies can be employed to overcome low nucleophilicity?

A3: Several strategies can be used, depending on the specific reaction:

  • For Amide Coupling: Use more potent coupling reagents or activate the carboxylic acid more strongly (e.g., convert to an acid chloride).[1][6]

  • For SNAr/C-N Coupling:

    • Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.[1]

    • Use a strong, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity.[1]

    • Employ a palladium catalyst system (Buchwald-Hartwig amination), which utilizes a different reaction mechanism to facilitate C-N bond formation.[4][7][8]

Troubleshooting Guide: Reaction-Specific Issues

Use the following workflow to diagnose and solve your experimental issues.

G start Start: Reaction Failing? reaction_type What is your reaction type? start->reaction_type amide_coupling Amide Bond Formation (Amine is on the pyridine ring) reaction_type->amide_coupling Amide cn_coupling C-N Coupling / SNAr (External amine attacking a halo-trifluoromethylpyridine) reaction_type->cn_coupling C-N coupling_reagent Are you using standard coupling reagents (e.g., HBTU)? amide_coupling->coupling_reagent coupling_method What is your coupling method? cn_coupling->coupling_method upgrade_reagent Troubleshooting: 1. Switch to stronger coupling   reagents (HATU, PyBOP). 2. Convert carboxylic acid   to acid chloride. 3. Increase temperature (40-60 °C). 4. Use a stronger, non-nucleophilic   base (DBU). coupling_reagent->upgrade_reagent Yes snar Direct SNAr coupling_method->snar SNAr buchwald Buchwald-Hartwig (Pd-catalyzed) coupling_method->buchwald Pd-catalyzed snar_issue Troubleshooting (SNAr): 1. Increase temperature (80-120 °C). 2. Use a stronger base (e.g., NaH, K₂CO₃)   to deprotonate the amine. 3. Switch to a polar aprotic solvent   (DMF, DMSO). snar->snar_issue buchwald_issue Troubleshooting (Buchwald-Hartwig): 1. Optimize Pd catalyst and ligand.   (Bulky, electron-rich phosphine   ligands like XPhos, SPhos, or   BINAP are often required). 2. Screen different bases (e.g., NaOtBu,   K₃PO₄, Cs₂CO₃). 3. Ensure anhydrous/inert conditions. buchwald->buchwald_issue

Caption: Troubleshooting workflow for trifluoromethylpyridine reactions.

Section 1: Amide Bond Formation Troubleshooting

Q: My amide coupling reaction with 2-Amino-4-(trifluoromethyl)pyridine is sluggish or failing.

A: This is a classic case of reduced amine nucleophilicity. Standard coupling reagents like HBTU/HOBt may be insufficient.[1]

Troubleshooting Steps:

  • Use a Stronger Coupling Reagent: Switch to more powerful reagents known to be effective for deactivated amines, such as HATU or PyBOP.[1]

  • Activate the Carboxylic Acid: Convert the carboxylic acid partner to a highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This can overcome the low nucleophilicity of the amine, but be cautious of potential side reactions.[1]

  • Increase Temperature: Gently heating the reaction to 40-60 °C can help drive it to completion. Monitor carefully for any signs of decomposition.[1]

  • Use a Stronger, Non-nucleophilic Base: If your protocol uses a mild base like triethylamine, consider switching to a stronger base such as DBU or a phosphazene base to ensure the amine is fully deprotonated and thus more reactive.[1]

Section 2: C-N Cross-Coupling Troubleshooting (Buchwald-Hartwig Amination)

Q: I am seeing low yields in my Buchwald-Hartwig amination of 2-bromo-5-(trifluoromethyl)pyridine.

A: Buchwald-Hartwig reactions are highly dependent on the interplay between the catalyst, ligand, base, and substrate.[4] For electron-deficient substrates like trifluoromethylpyridines, the choice of ligand is the most critical factor.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: This is the most important variable. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often required.[1][9] Ligands such as XPhos, SPhos, RuPhos, or BINAP are common choices.[1][7][8] Optimization is key.

  • Base Selection: The choice of base is crucial. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base depends on the specific substrates and ligand system.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.

G Pd0 Pd(0)Ln OA_complex Ar-Pd(II)-X Ln Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex Ar-Pd(II)-NHR' Ln OA_complex->Amine_complex Ligand Exchange (+ H₂NR', -HX) Amine_complex->Pd0 Reductive Elimination Product_complex Product Ar-NHR' Amine_complex->Product_complex center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine, demonstrating the critical role of the ligand and catalyst loading.

Table 1: Optimization of Buchwald-Hartwig Reaction Conditions

Entry Ligand Pd(dba)₂/L Loading (mol%) Yield of N,N-diarylation product (%) Yield of mono-arylation product (%)
1 DavePhos 4 / 4.5 6 7
2 DavePhos 8 / 9 32 17
3 rac-BINAP 4 / 4.5 56 12
4 rac-BINAP 8 / 9 71 7

Data adapted from a study on the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands.[8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with HATU

This protocol is intended for coupling an electron-deficient amine like 2-Amino-4-(trifluoromethyl)pyridine with a carboxylic acid.

  • Carboxylic Acid Activation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[1]

  • Amine Addition:

    • Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of the reaction solvent.

    • Add the amine solution to the activated acid mixture.[1]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove DMF and water-soluble reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination

This protocol is a starting point for the cross-coupling of a halo-trifluoromethylpyridine with an amine. Conditions, especially the choice of ligand, base, and temperature, must be optimized for specific substrates.

  • Reactant Preparation:

    • To a dry Schlenk flask or oven-dried vial, add the Pd catalyst (e.g., Pd(dba)₂ or a pre-catalyst, 2-8 mol%), the phosphine ligand (e.g., rac-BINAP, XPhos, 2.2-9 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the halo-trifluoromethylpyridine (1.0 equivalent), the amine (1.2 equivalents), and anhydrous solvent (e.g., Toluene).

  • Reaction and Monitoring:

    • Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.[1]

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Characterization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of (5-(Trifluoromethyl)pyridin-2-yl)methanamine, a crucial building block in pharmaceutical and agrochemical research. The purity and structural integrity of this compound are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method, enabling researchers to select the most appropriate analytical strategy for their needs.

Introduction to Analytical Characterization

The robust characterization of chemical intermediates like this compound is a critical aspect of quality control and process development. A multi-faceted analytical approach is typically employed to confirm the identity, purity, and stability of the compound. The principal techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information to build a comprehensive analytical profile.

Comparison of Analytical Methods

The selection of an analytical method is contingent on the specific information required. For unequivocal structure elucidation, NMR is indispensable. For highly sensitive impurity profiling and molecular weight confirmation, MS is the method of choice. For routine purity assessment and quantification, HPLC is a robust and reliable technique. The following table summarizes the key performance characteristics of these methods for the analysis of this compound and its structural isomers, which can be potential process-related impurities.

Table 1: Comparison of Analytical Methods for this compound and Alternatives

Analytical MethodInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, structural connectivityProvides detailed structural information, non-destructive.Lower sensitivity compared to MS, may require higher sample concentration.
¹³C NMR Carbon skeletonDefinitive for structure confirmation, identifies isomers.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
¹⁹F NMR Presence and environment of fluorine atomsHighly sensitive for fluorinated compounds, simple spectra.Provides information only on the fluorine-containing part of the molecule.
Mass Spectrometry (EI-MS) Molecular weight, fragmentation patternHigh sensitivity, provides fingerprint for identification.Fragmentation can be extensive, molecular ion may not always be observed.
HPLC (UV Detection) Purity, quantification of impuritiesHigh resolution for separating mixtures, robust and reproducible for QC.Requires a chromophore for UV detection, identification of unknown peaks requires MS coupling.

Predicted and Experimental Data

To facilitate the identification and characterization of this compound, the following tables present predicted and literature-derived data for the target compound and its isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~7.65~121.0
Pyridine-H4~7.90~135.5 (q)
Pyridine-H6~8.70~148.0
-CH₂-~4.00~45.0
-NH₂~1.90 (broad)-
Pyridine-C2-~160.0
Pyridine-C5-~125.0 (q)
-CF₃-~123.5 (q)

Note: Predicted values are generated using standard NMR prediction software and may vary slightly from experimental values. 'q' denotes a quartet due to coupling with fluorine.

Table 3: Experimental NMR Data for 2-Amino-4-(trifluoromethyl)pyridine and 2-Amino-6-(trifluoromethyl)pyridine[1][2]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Amino-4-(trifluoromethyl)pyridine 8.2 (d, 1H), 6.8 (s, 1H), 6.7 (d, 1H), 4.5 (br s, 2H)160.1, 151.2, 148.9 (q), 115.4, 108.9 (q), 124.3 (q)
2-Amino-6-(trifluoromethyl)pyridine 7.5 (t, 1H), 6.8 (d, 1H), 6.6 (d, 1H), 4.9 (br s, 2H)161.2, 149.5 (q), 139.0, 110.2, 107.8, 122.9 (q)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 176.06175, 159, 147, 107
2-Amino-4-(trifluoromethyl)pyridine 162.04162, 143, 115, 95
2-Amino-6-(trifluoromethyl)pyridine 162.04162, 143, 115, 95

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the confirmation of the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse.

  • Spectral Width: 0 to 180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse.

  • Spectral Width: Centered around -60 to -70 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 64-256.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source, often coupled with Gas Chromatography (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

Data Acquisition (EI-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the general structure of the compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS HPLC HPLC (Purity Analysis) Synthesis->HPLC Structure Structure Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity

Analytical Characterization Workflow

Compound_Structure cluster_pyridine cluster_substituents N1 N C2 C N1->C2 C3 C C2->C3 CH2NH2 CH₂NH₂ C2->CH2NH2 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 CF3 CF₃ C5->CF3 C6->N1

Structure of the target compound

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of (5-(Trluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. For (5-(Trifluoromethyl)pyridin-2-yl)methanamine, a chiral amine and a valuable building block in medicinal chemistry, robust analytical methods are essential to ensure its identity, purity, and stability. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the comprehensive purity assessment of this compound.

Method Comparison

HPLC with UV detection is a widely used technique for routine purity analysis due to its robustness, precision, and cost-effectiveness. It is well-suited for quantifying the main component and known impurities.[1] LC-MS, on the other hand, combines the separation power of HPLC with the detection capabilities of mass spectrometry, enabling the identification of unknown impurities and degradation products by providing valuable mass-to-charge ratio information.[1][2] This is particularly crucial during forced degradation studies, which are performed to understand the stability of a drug substance under various stress conditions.[3][4][5][6][7]

For a chiral molecule like this compound, enantiomeric purity is a key consideration. Chiral HPLC is the gold standard for separating and quantifying enantiomers, often employing specialized chiral stationary phases (CSPs).[8][9][10][11]

The following table summarizes the key performance characteristics of HPLC and LC-MS for the purity assessment of this compound.

ParameterHPLC (UV Detection)LC-MSChiral HPLC
Primary Use Quantitative purity analysis, routine quality controlImpurity identification, structural elucidation, forced degradation studiesEnantiomeric purity determination
Selectivity Good for separating known compoundsExcellent for resolving complex mixtures and identifying unknownsExcellent for separating enantiomers
Sensitivity ModerateHighModerate
Quantitative Accuracy HighGood (often requires reference standards for accurate quantification)High
Instrumentation Cost LowerHigherModerate
Information Provided Retention time, peak area (purity)Retention time, mass-to-charge ratio (m/z), fragmentation patternRetention time of each enantiomer, enantiomeric excess (% ee)

Experimental Protocols

Below are detailed experimental protocols for a representative Reverse-Phase HPLC method for achiral purity and a general approach for LC-MS analysis and chiral HPLC.

1. Reverse-Phase HPLC Method for Achiral Purity Assessment

This method is adapted from a procedure for a structurally similar compound, 2-Amino-4-(trifluoromethyl)pyridine, and is suitable for determining the purity of this compound and separating it from potential process-related impurities.[1]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.

2. LC-MS Method for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities and degradation products. The specific parameters may need to be optimized.

  • Instrumentation: LC-MS system with a suitable ionization source (e.g., Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Chromatographic Conditions: The HPLC method described above can be used as a starting point. The mobile phase may need to be adjusted to be compatible with the MS detector (e.g., using formic acid or ammonium acetate instead of TFA).

  • Ionization Mode: Positive ESI is typically suitable for amine-containing compounds.

  • Mass Analyzer Settings:

    • Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect a broad range of potential impurities.

    • MS/MS Analysis: For structural elucidation, fragmentation of the parent ions (MS/MS) of the detected impurities should be performed to obtain characteristic fragmentation patterns.

  • Data Analysis: The mass spectra of the impurities are analyzed to determine their molecular weight and elemental composition. The fragmentation patterns are then used to propose potential structures.

3. Chiral HPLC Method for Enantiomeric Purity

The selection of a chiral stationary phase is critical and often requires screening of different columns. Polysaccharide-based CSPs are a good starting point for chiral amines.[12]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or ethanolamine) to improve peak shape. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound, integrating both HPLC and LC-MS techniques.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Reporting Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC Reverse-Phase HPLC Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra) LCMS->Impurity_ID Enantio_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Enantio_Purity Report Certificate of Analysis & Purity Report Purity_Calc->Report Impurity_ID->Report Enantio_Purity->Report

Caption: Workflow for the purity assessment of this compound.

References

A Comparative Analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its Non-Fluorinated Analog, (pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of medicinal chemistry and drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. One of the most impactful strategies in modern drug design is the introduction of fluorine atoms, particularly as a trifluoromethyl (CF₃) group. This guide provides a detailed comparative analysis of (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its non-fluorinated parent compound, (pyridin-2-yl)methanamine. The addition of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly alters the physicochemical and pharmacological properties of the parent molecule. These changes can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This comparison will explore these differences through quantitative data, detailed experimental protocols, and visualizations to provide researchers with a comprehensive understanding of the "trifluoromethyl advantage" in the context of this pyridine-based scaffold.

Data Presentation: Physicochemical and Toxicological Properties

The introduction of the trifluoromethyl group results in significant changes to the molecule's fundamental properties. The table below summarizes the key physicochemical and toxicological data for both compounds, highlighting the impact of fluorination.

PropertyThis compound(pyridin-2-yl)methanamine
Molecular Formula C₇H₇F₃N₂[3]C₆H₈N₂[4]
Molecular Weight 176.14 g/mol [3]108.14 g/mol [4]
pKa (Predicted) 8.27 ± 0.39[5]8.5 (approx., typical for similar amines)
Boiling Point 200.3 ± 35.0 °C (Predicted)[5]204 °C (Experimental)
XLogP3 (Computed) Not available-0.2[4]
Density (Predicted) 1.293 ± 0.06 g/cm³[5]1.05 g/cm³
GHS Hazard Statements H302, H312, H315, H318, H332, H335[3][6]H302, H314[4]

Key Observations:

  • Molecular Weight: The addition of the CF₃ group substantially increases the molecular weight.

  • pKa: The electron-withdrawing nature of the CF₃ group is predicted to decrease the basicity of the amine, resulting in a lower pKa.

  • Lipophilicity (LogP): While an experimental LogP is unavailable for the fluorinated compound, the presence of a CF₃ group typically increases lipophilicity, which can enhance membrane permeability and target engagement.[1]

  • Toxicology: Both compounds are harmful if swallowed. However, (pyridin-2-yl)methanamine is classified as causing severe skin burns and eye damage (H314), while its fluorinated analog is listed as a skin and respiratory irritant that causes serious eye damage (H315, H335, H318).[3][4][6]

Pharmacological and Biological Context

The non-fluorinated compound, (pyridin-2-yl)methanamine, serves as a versatile building block in the synthesis of various biologically active molecules, including potential anti-mycobacterial agents.[7][8] Its utility is broad, often as a foundational scaffold for further chemical exploration.[9]

The fluorinated analog, this compound, is frequently employed in drug discovery programs to leverage the benefits of the CF₃ group.[10][11] For instance, it is used as a reagent in the preparation of azaquinazolinecarboxamide derivatives, which act as inhibitors of p70S6K, a kinase involved in cell growth and proliferation, making it a target in cancer therapy.[5] The trifluoromethyl group enhances the metabolic stability and bioavailability of resulting compounds, making it a valuable asset in modern drug design.[1]

G cluster_0 Impact of Trifluoromethylation cluster_1 Altered Physicochemical Properties cluster_2 Improved Pharmacological Profile Start (pyridin-2-yl)methanamine (Base Scaffold) Process Addition of CF3 Group Start->Process End This compound (Modified Compound) Process->End Prop1 Increased Lipophilicity End->Prop1 Prop2 Increased Metabolic Stability End->Prop2 Prop3 Altered Basicity (pKa) End->Prop3 Prop4 Enhanced Receptor Binding End->Prop4 Outcome Enhanced Biological Activity (e.g., Kinase Inhibition) Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Impact of the CF₃ group on molecular properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and comparison of these two compounds.

1. Determination of pKa via Potentiometric Titration

  • Objective: To experimentally determine the acid dissociation constant (pKa) of the primary amine group.

  • Materials: pH meter, calibrated glass electrode, magnetic stirrer, burette, 0.1 M HCl, 0.1 M NaOH, deionized water, and the test compound (~10 mg).

  • Procedure:

    • Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

    • Accurately weigh and dissolve the test compound in a known volume of deionized water (e.g., 50 mL).

    • Place the solution on a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise increments (e.g., 0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

2. Determination of LogP via the Shake-Flask Method

  • Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.

  • Materials: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), test compound, separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

    • Add equal volumes of the aqueous solution and the n-octanol phase to a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at λ_max).

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • The LogP is the logarithm (base 10) of P.

3. In Vitro Metabolic Stability Assay

  • Objective: To assess the rate at which the compound is metabolized by liver enzymes.

  • Materials: Liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer, test compound, positive control (e.g., testosterone), LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

    • Add the test compound to the mixture at a final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

G A Compound Synthesis (Fluorinated & Non-fluorinated) B Physicochemical Characterization - pKa Determination - LogP Measurement A->B Step 1 C Biological Evaluation - Kinase Inhibition Assay - Metabolic Stability Assay B->C Step 2 D Toxicological Assessment - In Vitro Cytotoxicity - GHS Hazard Profiling C->D Step 3 E Comparative Analysis & Report D->E Step 4

Caption: General workflow for comparative compound analysis.

Conclusion

The comparative analysis between this compound and (pyridin-2-yl)methanamine clearly demonstrates the profound impact of strategic fluorination in molecular design. The introduction of the trifluoromethyl group alters key physicochemical properties, which in turn enhances the pharmacological potential, particularly concerning metabolic stability and target-specific activity, as seen in its application for developing kinase inhibitors. While the non-fluorinated analog remains a valuable and versatile chemical building block, the fluorinated derivative represents a more specialized and optimized tool for addressing the complex challenges of modern drug discovery. This guide underscores the importance of such comparative studies for researchers aiming to rationally design next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationships of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine scaffold is a privileged motif in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl group often imparts desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of trifluoromethylpyridine derivatives: antiviral plant activators and retinoic acid-related orphan receptor γt (RORγt) inverse agonists.

I. Trifluoromethylpyridine Piperazine Derivatives as Antiviral Plant Activators

A series of novel trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated for their potential as plant activators to protect against viral infections. These compounds have demonstrated significant in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Their mechanism of action involves the induction of systemic acquired resistance (SAR) in plants.[1]

Quantitative SAR Data

The antiviral activities of representative trifluoromethylpyridine piperazine derivatives are summarized below. The position of the trifluoromethyl group on the pyridine ring and the nature of the substituent on the piperazine moiety significantly influence the antiviral efficacy.

Compound IDR GroupProtective Activity EC50 (µg/mL) vs. TMVCurative Activity EC50 (µg/mL) vs. TMVProtective Activity EC50 (µg/mL) vs. CMV
A16 4-chlorobenzyl18.4102.5347.8
A17 Benzyl25.686.1389.2
A1 2-fluorobenzyl30.1121.3410.5
A2 3-fluorobenzyl33.5115.8401.7
A3 4-fluorobenzyl28.9109.4395.3
A9 2-chlorobenzyl35.2130.1421.6
A10 3-chlorobenzyl31.8125.7415.9
A21 4-methylbenzyl40.3145.2450.1
Ningnanmycin (Reference)50.2131.7359.6

Data extracted from Zhang et al., 2022.[1]

Experimental Protocols

Antiviral Activity Assay (Half-Leaf Method):

  • Virus Cultivation: Tobacco Mosaic Virus (TMV) is propagated in Nicotiana tabacum L. plants. The virus is purified from infected leaves by homogenization in a phosphate buffer, followed by centrifugation and precipitation.

  • Plant Preparation: Healthy Nicotiana tabacum L. plants at the 6-8 leaf stage are used for the assay.

  • Protective Activity Assay: The test compound solution is evenly smeared on the left half of the leaves. After 24 hours, the entire leaf is inoculated with a TMV suspension. The right half of the leaf serves as a control.

  • Curative Activity Assay: The entire leaf is first inoculated with a TMV suspension. After 2-4 hours, the test compound solution is smeared on the left half of the leaves. The right half of the leaf serves as a control.

  • Inactivation Activity Assay: The test compound solution is mixed with the TMV suspension and incubated for 30 minutes. The mixture is then inoculated on the left half of the leaves, while a mixture of solvent and TMV is inoculated on the right half as a control.

  • Data Analysis: Local lesions are counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100%, where C is the number of local lesions on the control half-leaf, and T is the number of local lesions on the treated half-leaf. The EC50 value is then calculated by regression analysis.

Signaling Pathway

The antiviral activity of these compounds is attributed to the induction of Systemic Acquired Resistance (SAR) in plants. Upon application, the trifluoromethylpyridine derivatives trigger a signaling cascade that leads to the production of pathogenesis-related (PR) proteins and the accumulation of salicylic acid, enhancing the plant's overall defense against a broad spectrum of pathogens.

SAR_Pathway Trifluoromethylpyridine Derivative Trifluoromethylpyridine Derivative Plant Cell Receptor Plant Cell Receptor Trifluoromethylpyridine Derivative->Plant Cell Receptor Binds to Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade Initiates Salicylic Acid (SA) Accumulation Salicylic Acid (SA) Accumulation Signal Transduction Cascade->Salicylic Acid (SA) Accumulation NPR1 Activation NPR1 Activation Salicylic Acid (SA) Accumulation->NPR1 Activation PR Gene Expression PR Gene Expression NPR1 Activation->PR Gene Expression Induces Systemic Acquired Resistance Systemic Acquired Resistance PR Gene Expression->Systemic Acquired Resistance Leads to

Systemic Acquired Resistance (SAR) Induction

II. 6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists

A series of 6-(trifluoromethyl)pyridine derivatives have been designed and synthesized as potent inverse agonists of the retinoic acid-related orphan receptor γt (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.

Quantitative SAR Data

The inhibitory activities of these derivatives were evaluated using a luciferase reporter assay. The nature of the substituents on the pyridine and other parts of the scaffold plays a crucial role in their potency.

Compound IDR1 GroupR2 GroupIC50 (nM)
W1 HH150.3
W5 FH80.1
W9 ClH55.6
W13 BrH30.2
W14 IH7.5
W15 HF95.8
W16 HCl70.4
VTP-43742 (Reference)25.1

Data extracted from Ma et al., 2024.

Experimental Protocols

RORγt Luciferase Reporter Gene Assay:

  • Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with an expression vector for the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD) and a luciferase reporter vector containing a Gal4 upstream activation sequence (UAS). A Renilla luciferase plasmid is often co-transfected for normalization.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds or vehicle (DMSO).

  • Luciferase Assay: Following a 24-hour incubation period, the luciferase activity is measured using a commercial luciferase assay system. The Renilla luciferase activity is also measured for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

RORγt inverse agonists inhibit the differentiation of naïve T cells into Th17 cells. By binding to RORγt, these compounds prevent its transcriptional activity, leading to a downstream reduction in the production of pro-inflammatory cytokines such as IL-17.

Th17_Differentiation cluster_0 Cytokine Signaling TGF-β TGF-β Naive T Cell Naive T Cell TGF-β->Naive T Cell IL-6 IL-6 IL-6->Naive T Cell STAT3 Phosphorylation STAT3 Phosphorylation Naive T Cell->STAT3 Phosphorylation Activate RORγt Expression RORγt Expression STAT3 Phosphorylation->RORγt Expression Induces Th17 Cell Th17 Cell RORγt Expression->Th17 Cell Drives Differentiation Trifluoromethylpyridine Derivative Trifluoromethylpyridine Derivative Trifluoromethylpyridine Derivative->RORγt Expression Inhibits IL-17 Production IL-17 Production Th17 Cell->IL-17 Production Produces

Inhibition of Th17 Cell Differentiation

Conclusion

This guide highlights the versatility of the trifluoromethylpyridine scaffold in developing bioactive compounds for diverse applications. The SAR studies reveal that subtle modifications to the peripheral substituents can lead to significant changes in biological activity. For the antiviral plant activators, electron-withdrawing groups on the benzyl substituent at the piperazine nitrogen generally enhance protective activity. In the case of RORγt inverse agonists, increasing the size and polarizability of the halogen substituent at the R1 position leads to a marked increase in potency. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the design and development of novel trifluoromethylpyridine-based therapeutics and agrochemicals.

References

Unlocking Potent Bioactivity: A Comparative Guide to Trifluoromethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for designing effective and specific therapeutic agents and agrochemicals. The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry, with the position of the trifluoromethyl (-CF3) group on the pyridine ring dramatically influencing the molecule's physicochemical properties and, consequently, its biological function.

The introduction of a trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] However, the isomeric placement of this group—at the 2- (alpha, α), 3- (beta, β), or 4- (gamma, γ) position—dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, leading to distinct biological activities. While direct comparative studies on the parent TFMP isomers are scarce, research on their derivatives provides critical insights into these structure-activity relationships.

This guide offers a comparative overview of the biological activities of different trifluoromethylpyridine isomers, drawing upon experimental data from their derivatives to illuminate the therapeutic and agrochemical potential of this versatile scaffold.

Comparative Biological Activity of Trifluoromethylpyridine Derivatives

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the isomer used as a synthetic precursor. The 3-TFMP (β) isomer and its derivatives are the most in-demand for the agrochemical industry, suggesting a favorable biological activity profile for this substitution pattern in crop protection.[1] In contrast, derivatives of 2-TFMP and 4-TFMP have also demonstrated significant, albeit different, biological effects in various studies.

Antimicrobial Activity

Trifluoromethylpyridine derivatives have shown significant promise as antibacterial and antifungal agents. The position of the -CF3 group can influence the spectrum and potency of antimicrobial action.

Table 1: Antibacterial Activity of 4-Trifluoromethylpyridine Derivatives

Compound Target Organism Minimum Inhibitory Concentration (MIC) (μg/mL)
4-TFMP Nucleoside Analog 1 Staphylococcus aureus 1.3 - 4.9
4-TFMP Nucleoside Analog 2 Bacillus infantis 1.3 - 4.9
4-TFMP Nucleoside Analog 3 Escherichia coli 1.3 - 4.9
4-TFMP Nucleoside Analog 4 Stenotrophomonas maltophilia 1.3 - 4.9
4-TFMP Fluoroaryl Derivative 1 Staphylococcus aureus 1.8 - 5.5
4-TFMP Fluoroaryl Derivative 2 Bacillus infantis 1.8 - 5.5

Data sourced from a study on the synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides.

Table 2: Antibacterial Activity of 2-Trifluoromethylpyridine Derivatives against Plant Pathogens

Compound Target Organism EC50 (μg/mL)
2-TFMP-1,3,4-Oxadiazole Derivative 6a Ralstonia solanacearum 26.2
2-TFMP-1,3,4-Oxadiazole Derivative 6a Xanthomonas axonopodis pv. citri 10.11
2-TFMP-1,3,4-Oxadiazole Derivative 6q Xanthomonas oryzae pv. oryzae 7.2

Data from a study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives.

Binding to Biological Macromolecules

The isomeric form of trifluoromethylpyridine derivatives can significantly affect their binding affinity to proteins and DNA. A study on zinc complexes of isomeric trifluoromethyl-pyridine carboxylic acids demonstrated this principle.

Table 3: Bovine Serum Albumin (BSA) Binding Constants of Isomeric Trifluoromethylpyridine-Carboxylic Acid Zinc Complexes

Complex Ligand Isomer Binding Constant (Kb) (L·mol-1)
Complex 1 5-(trifluoromethyl)pyridine-2-carboxylic acid 1.0 x 105 - 1.0 x 106
Complex 2 4-(trifluoromethyl)nicotinic acid 1.0 x 105 - 1.0 x 106

While the binding constants were of the same order of magnitude, the study noted that the complex with the N,O-chelated five-membered ring (Complex 1, derived from a 2-substituted pyridine) showed higher binding efficacy toward biomolecules compared to the N,O-monodentate coordination (Complex 2, derived from a 4-substituted pyridine).

Lewis Basicity

The position of the electron-withdrawing trifluoromethyl group influences the basicity of the pyridine nitrogen, which can affect its ability to form hydrogen bonds and interact with biological targets.

Table 4: Lewis Basicity of Trifluoromethylpyridine Isomers

Isomer Lewis Basicity (kJ·mol-1)
2-Trifluoromethylpyridine 82.46
3-Trifluoromethylpyridine 116.44
4-Trifluoromethylpyridine 115.75

Data from a study on Lewis basicity and affinity scales. A higher value indicates greater basicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of trifluoromethylpyridine isomers. Below are representative protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Biological Interactions and Workflows

Hypothesized Signaling Pathway for Cytotoxicity

Many cytotoxic compounds induce programmed cell death, or apoptosis. The signaling cascade for apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Trifluoromethylpyridine derivatives with anticancer potential would likely modulate such pathways in a manner dependent on their isomeric structure and the specific cellular target.

apoptosis_pathway TFMP_derivative Trifluoromethylpyridine Derivative Cellular_Target Cellular Target (e.g., Kinase, DNA) TFMP_derivative->Cellular_Target Stress_Signal Cellular Stress Signal Cellular_Target->Stress_Signal Mitochondria Mitochondria Stress_Signal->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially modulated by cytotoxic trifluoromethylpyridine derivatives.

Experimental Workflow for Bioactivity Screening

The evaluation of novel compounds involves a systematic process from initial synthesis to detailed biological characterization.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of TFMP Isomer Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., MIC, Cytotoxicity) Purification->Primary_Assay Dose_Response Dose-Response Studies (EC50/IC50) Primary_Assay->Dose_Response Target_ID Target Identification (e.g., Enzyme Assay) Dose_Response->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis SAR_Analysis SAR_Analysis Pathway_Analysis->SAR_Analysis Structure-Activity Relationship (SAR)

Caption: A typical workflow for the synthesis and biological evaluation of novel trifluoromethylpyridine derivatives.

References

A Comparative Guide to the Synthesis of Functionalized Pyridylmethanamines: Reductive Amination vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of functionalized pyridylmethanamines is of paramount importance due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of these valuable building blocks: reductive amination and Buchwald-Hartwig amination. We present a side-by-side comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given research objective.

Logical Workflow for Synthetic Route Validation

The validation of a synthetic route for producing functionalized pyridylmethanamines typically follows a structured workflow. This process begins with the selection of a synthetic strategy, followed by optimization of reaction conditions, and culminates in the characterization and purity assessment of the final product.

cluster_0 Synthetic Route Validation Workflow start Start: Define Target Pyridylmethanamine strategy Select Synthetic Strategy Reductive Amination Buchwald-Hartwig Amination start->strategy optimization Optimize Reaction Conditions Solvent Temperature Catalyst Base strategy->optimization synthesis Synthesize Functionalized Pyridylmethanamine optimization->synthesis purification Purify Product Chromatography Recrystallization synthesis->purification characterization Characterize Product NMR MS IR purification->characterization purity Assess Purity HPLC Elemental Analysis characterization->purity end End: Validated Synthetic Route purity->end

Caption: A logical workflow for the validation of a synthetic route for functionalized pyridylmethanamines.

Comparative Analysis of Synthetic Routes

The choice between reductive amination and Buchwald-Hartwig amination depends on several factors, including the desired substitution pattern, the nature of the available starting materials, and the required functional group tolerance. The following table summarizes the key performance metrics for each method.

FeatureReductive AminationBuchwald-Hartwig Amination
General Reaction Pyridinecarboxaldehyde + Amine + Reducing Agent → PyridylmethanaminePicolylamine + Aryl/Heteroaryl Halide + Pd Catalyst/Ligand + Base → N-Aryl/Heteroaryl Pyridylmethanamine
Typical Yields Good to excellent (often >70%)Moderate to good (can range from 27% to 82%)[1][2]
Reaction Conditions Generally mild; often at room temperature or with gentle heating.Typically requires elevated temperatures (refluxing toluene is common).[1][2]
Substrate Scope Broad for both the aldehyde and amine components. Tolerates a wide range of functional groups.Well-suited for the synthesis of N-aryl and N-heteroaryl derivatives. The scope for the aryl halide is broad.
Catalyst/Reagent Cost Uses common and relatively inexpensive reducing agents (e.g., NaBH₄, NaBH(OAc)₃).Requires a palladium catalyst and specialized phosphine ligands, which can be expensive.
Key Advantages Operational simplicity, cost-effectiveness, and wide availability of starting materials.Powerful method for constructing C-N bonds with aromatic systems, offering access to compounds not easily made by other methods.
Potential Limitations Over-alkylation can be an issue with primary amines.[3] The use of highly toxic NaBH₃CN carries risks.Catalyst poisoning by certain functional groups can occur.[4] The reaction can be sensitive to air and moisture.

Experimental Protocols

Reductive Amination of Pyridine-2-carboxaldehyde with Aniline

This protocol describes a general procedure for the synthesis of N-phenyl(pyridin-2-yl)methanamine.

Materials:

  • Pyridine-2-carboxaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of pyridine-2-carboxaldehyde in dichloromethane, add aniline.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl(pyridin-2-yl)methanamine.

Buchwald-Hartwig Amination of 2-Picolylamine with Bromobenzene

This protocol provides a general method for the synthesis of N-phenyl(pyridin-2-yl)methanamine.

Materials:

  • 2-Picolylamine (1.0 mmol)

  • Bromobenzene (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add toluene, followed by 2-picolylamine and bromobenzene.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-phenyl(pyridin-2-yl)methanamine.

Conclusion

Both reductive amination and Buchwald-Hartwig amination are powerful and versatile methods for the synthesis of functionalized pyridylmethanamines. Reductive amination offers a more classical, cost-effective, and operationally simpler approach, particularly for the synthesis of N-alkyl derivatives. In contrast, the Buchwald-Hartwig amination excels in the construction of N-aryl and N-heteroaryl linkages, providing access to a diverse range of compounds that are crucial in medicinal chemistry and materials science.[1][2] The choice of synthetic route should be guided by the specific target molecule, available starting materials, and the overall research objectives. This guide provides the necessary comparative data and experimental frameworks to make an informed decision for the successful synthesis of functionalized pyridylmethanamines.

References

A Comparative Guide to the Bioisosteric Replacement of Functional Groups with Trifluoromethyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, the strategic modification of lead compounds is essential for optimizing pharmacokinetic and pharmacodynamic properties. One of the most powerful tools in the medicinal chemist's arsenal is bioisosteric replacement, the substitution of one group with another that retains similar biological activity while improving other key parameters. The trifluoromethyl (CF3) group has emerged as a premier bioisostere due to its unique electronic properties, moderate lipophilicity, and exceptional metabolic stability.[1][2][3][4]

This guide provides a comparative analysis of replacing common functional groups with trifluoromethyl moieties, supported by experimental data and detailed protocols.

Trifluoromethyl Group vs. Methyl Group

The replacement of a methyl (CH3) group with a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to address metabolic instability.[1] The strong carbon-fluorine bonds in the CF3 group are resistant to oxidative metabolism by cytochrome P450 enzymes, a common fate for methyl groups.[5] This substitution also significantly alters the electronic and physical properties of a molecule.

Key Impacts:

  • Metabolic Stability: The CF3 group blocks metabolic oxidation at its point of attachment, often leading to a longer half-life.

  • Lipophilicity: The CF3 group is more lipophilic than a methyl group, which can influence membrane permeability and protein binding.[2]

  • Electronic Effects: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity (pKa) of nearby functional groups and change binding interactions with biological targets.[2]

Case Study: Celecoxib and its Trifluoromethyl Analog

Celecoxib is a selective COX-2 inhibitor containing a CF3 group that contributes to its potency and selectivity.[6] An analog where the para-methyl group on the phenyl ring is replaced by a second trifluoromethyl group (TFM-C) has been studied. While this specific replacement significantly reduces COX-2 inhibitory activity, it enhances other pharmacological effects, demonstrating the profound impact of this bioisosteric switch.[7][8]

Comparative Data: Celecoxib vs. TFM-C Analog

PropertyCelecoxib (with -CH3)TFM-C Analog (with -CF3)Fold ChangeReference
COX-2 Inhibition High Potency205-fold lower activity↓ 205x[7][8]
Arthritis Inhibition (CIA/CAIA models) Mildly SuppressiveMore potent than Celecoxib[9]
Neuroinflammation Amelioration (EAE model) EffectiveEqually Potent[7][8]

This table illustrates the functional consequences of replacing the methyl group in the celecoxib scaffold. While direct quantitative data for physicochemical and metabolic properties for this specific pair is sparse in the provided results, the profound change in biological activity underscores the impact of the CF3 for CH3 substitution.

Trifluoromethyl Group vs. Nitro Group

The aliphatic nitro (NO2) group, while capable of forming strong interactions, is often considered undesirable in drug candidates due to potential toxicity and metabolic liabilities. The trifluoromethyl group can serve as an effective bioisostere, mimicking some of the electronic properties of the nitro group while offering superior metabolic stability.[10]

Key Impacts:

  • Metabolic Stability: The CF3 group is significantly more stable than the nitro group, which can be reduced to potentially toxic metabolites.

  • Potency: By modifying electronic and conformational properties, the CF3 replacement can lead to enhanced binding affinity.[10][11]

  • Physicochemical Properties: This replacement can increase lipophilicity and improve overall drug-like properties.

Case Study: CB1 Receptor Positive Allosteric Modulators

In the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, an initial series of compounds featured an aliphatic nitro group. Researchers successfully replaced this group with a trifluoromethyl moiety, leading to compounds with improved potency and metabolic stability.[10][11]

Comparative Data: Nitro vs. Trifluoromethyl Analogs for CB1 PAMs

Compound IDKey Groupβ-Arrestin Recruitment (EC50, nM)Human Liver Microsome Stability (t½, min)Reference
ZCZ011 -NO247122[11]
Compound 1 -CF3129100[11]

This table demonstrates that the CF3-containing analog (Compound 1) is more potent (lower EC50) and significantly more metabolically stable (longer half-life) than its nitro-containing counterpart (ZCZ011).[11]

Visualizing the Impact of Bioisosteric Replacement

Diagrams generated using Graphviz can help illustrate the strategic workflows and mechanistic consequences of bioisosteric replacement.

G cluster_0 Pre-Clinical Workflow for Bioisostere Evaluation A Lead Compound (e.g., with -CH3) B Synthesize Bioisosteric Analog (e.g., with -CF3) A->B C Physicochemical Profiling (logP, pKa, Solubility) B->C D In Vitro ADME Assays B->D F In Vitro Pharmacology (Target Affinity, IC50) B->F G Data Analysis & SAR C->G E Metabolic Stability (Microsomes, Hepatocytes) D->E E->G F->G

Caption: Workflow for evaluating a bioisosteric replacement.

G cluster_0 Metabolic Pathway of a Methyl-Substituted Drug cluster_1 Metabolic Resistance of a CF3-Substituted Drug A Drug-CH3 B CYP450 Oxidation A->B C Drug-CH2OH (Metabolite) B->C D Further Oxidation / Conjugation C->D X Drug-CF3 Y CYP450 Oxidation X->Y Z Metabolism Blocked Y->Z

Caption: Impact of CF3 substitution on metabolic oxidation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for making informed decisions in drug design. Below are standardized protocols for key assays used to evaluate the compounds discussed.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining lipophilicity.[12]

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) and saturate it with 1-octanol by shaking the two phases together for 24 hours and allowing them to separate.[12] Similarly, saturate 1-octanol with the buffer.[13]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 10 mM).[12]

  • Partitioning: Add a small volume of the compound stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and buffer (e.g., 500 µL of each).[14]

  • Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes sonication followed by 16 hours of sitting) to allow the compound to partition between the two phases until equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.[14]

  • Quantification: Carefully take an aliquot from each phase.[14] Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[13]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous buffer phase.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15]

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[16][17] Keep on ice.

    • Prepare an NADPH-regenerating system solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[15]

    • Prepare stock solutions of the test compound (e.g., 1 µM final concentration) and positive controls (e.g., Dextromethorphan, Verapamil).[17][18]

  • Incubation:

    • Pre-incubate the test compound with the HLM solution at 37°C with shaking.[15][18]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[17]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[16]

    • Immediately stop the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.[18]

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.[15]

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[18]

    • Intrinsic clearance (CLint) can also be calculated from this data.[16]

References

Efficacy comparison between trifluoromethylated compounds and other halogenated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of trifluoromethylated compounds versus their halogenated counterparts, supported by experimental data and detailed methodologies.

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic efficacy. Among the various chemical alterations, halogenation has long been a cornerstone of drug design. While traditional halogens like chlorine, bromine, and iodine have been instrumental, the introduction of the trifluoromethyl (-CF3) group has emerged as a particularly powerful strategy. This guide provides a comprehensive comparison of the efficacy of trifluoromethylated compounds against their other halogenated analogs, supported by quantitative experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Enhanced Physicochemical Properties of Trifluoromethylated Compounds

The trifluoromethyl group imparts a unique combination of properties that often translate to improved pharmacological profiles. It is highly electronegative, sterically larger than a hydrogen atom but comparable to a chlorine atom, and significantly increases the lipophilicity of a molecule.[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[1] This increased metabolic stability often leads to a longer drug half-life and improved bioavailability.[3]

Comparative Efficacy: A Quantitative Look

The superior efficacy of trifluoromethylated compounds has been demonstrated across a range of biological targets. The following tables summarize key quantitative data from comparative studies.

Anticancer Activity: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. The following table compares the inhibitory activity (IC50) of 4-anilinoquinazoline derivatives with different halogen substitutions at the C3'-anilino position against EGFR.

Compound Substitution (X)IC50 (nM)[4]
-H29
-F3.8
-Cl0.31
-Br0.025
-CF3 (in related series) (Data for direct CF3 substitution at this position in this specific series was not available in the searched literature, however, other studies on EGFR inhibitors show potent activity with CF3 groups)
-I0.89

Note: While a direct comparison for a CF3-substituted analog in this specific series is not provided in the cited source, the trend of increasing potency with certain halogen substitutions is evident. Other studies on EGFR inhibitors frequently utilize trifluoromethyl groups to achieve high potency.[5][6][7]

Cytotoxicity in Cancer Cell Lines

The following table presents a comparison of the cytotoxic effects (IC50) of halogenated phenoxychalcones against the MCF-7 breast cancer cell line.

CompoundSubstitutionIC50 (µM) on MCF-7[8]
2a 4-bromo-phenoxy13.28
2b 4-bromo-phenoxy2.08
2c 4-bromo-phenoxy1.52
2d 4-chloro-phenoxy44.20
2e 4-chloro-phenoxy3.25
2f 4-chloro-phenoxy1.87

In this series, the bromo-substituted compounds generally exhibited greater potency than their chloro-analogs.[8]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Microsomal Stability Assay

This assay is crucial for evaluating the metabolic stability of a compound.

Objective: To determine the rate of metabolic degradation of a test compound when incubated with liver microsomes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Test compounds and positive/negative controls

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compounds and controls.

  • Incubation: Add the liver microsomes and the test compound to a 96-well plate and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold stopping solution.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the degradation rate constant and the in vitro half-life.[9]

Monoamine Transporter Uptake Inhibition Assay

This assay is used to determine a compound's potency in inhibiting the reuptake of neurotransmitters.

Objective: To measure the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., serotonin, dopamine) into cells expressing the corresponding transporter.

Materials:

  • Cells stably expressing the monoamine transporter of interest (e.g., HEK293-hSERT)

  • Radiolabeled monoamine (e.g., [³H]5-HT)

  • Assay buffer

  • Test compounds and known inhibitors

  • 96-well plates, scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or a known inhibitor.

  • Uptake Initiation: Add the radiolabeled monoamine to initiate uptake and incubate for a specific period at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).[10][11]

Cell Viability (MTT) Assay

This assay is a common method to assess the cytotoxic potential of a compound against cancer cells.

Objective: To determine the concentration of a test compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well plates, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[1][9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.[9]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[1][12]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.[3][13]

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the context of drug action and experimental design, the following diagrams are provided.

G Experimental Workflow for Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Test Compounds C Add Compounds to Cells B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for determining compound cytotoxicity using an MTT assay.

CGRP_Signaling_Pathway Simplified CGRP Signaling Pathway in Migraine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CGRP_release CGRP Release CGRP CGRP CGRP_release->CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R AC Adenylyl Cyclase CGRP_R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates downstream Downstream Effects (e.g., Vasodilation, Pain Transmission) PKA->downstream leads to drug Gepants (CGRP Receptor Antagonists) drug->CGRP_R blocks

Caption: CGRP signaling and the mechanism of action for gepant drugs.

Conclusion

The strategic incorporation of a trifluoromethyl group is a highly effective approach in modern drug design. Its unique electronic and steric properties, coupled with its metabolic stability, frequently lead to compounds with superior efficacy compared to their other halogenated analogs. The presented quantitative data and experimental protocols provide a framework for researchers and drug development professionals to understand and leverage the benefits of trifluoromethylation in the pursuit of novel and more effective therapeutics.

References

Safety Operating Guide

Proper Disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (5-(Trifluoromethyl)pyridin-2-yl)methanamine is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

Hazard Identification and Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

All waste containing this compound must be treated as hazardous waste.[4][5]

Personal Protective Equipment (PPE)

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.[4][6]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, or nitrile).[4][5][7]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][4]To protect eyes from splashes.
Lab Coat Standard laboratory coat.[4]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[4][5][8]To avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][9] Never pour this chemical down the drain or dispose of it in regular trash .[7]

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[4][5]

  • Do not mix this waste with other incompatible waste streams.[4][5] It should be kept separate from strong oxidizing agents and acids.[4][8]

  • Segregate waste into solid and liquid forms in their respective, dedicated containers.[6]

Step 2: Waste Collection and Containment

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4][5][10]

  • The container must be chemically compatible with the waste.[10][11] Plastic containers are often preferred for their durability and resistance.[12]

  • Ensure the container is equipped with a secure, leak-proof closure.[11]

Step 3: Labeling

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][10]

  • Clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[4]

  • Include the accumulation start date on the label.[10]

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area at or near the point of generation.[4][10][12][13]

  • The storage area should be cool and dry, away from sources of ignition.[5][7]

  • Ensure secondary containment is used to prevent spills.[10][11]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][7][9]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).[9]

  • Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[10]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert personnel.[4][6]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][6]

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[4][7]

    • Collect the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.[5][6][14]

    • For large spills, contact your institution's EHS department immediately.[4]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste identify_waste 1. Hazard Identification - Classify as Hazardous Waste - Consult SDS start->identify_waste ppe 2. Don Appropriate PPE - Chemical-resistant gloves - Safety goggles - Lab coat identify_waste->ppe segregate 3. Segregate Waste - Solid vs. Liquid - No incompatible chemicals ppe->segregate collect_solid 4a. Collect Solid Waste - Designated, labeled container for solids segregate->collect_solid collect_liquid 4b. Collect Liquid Waste - Designated, labeled container for liquids segregate->collect_liquid label_container 5. Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols - Accumulation Date collect_solid->label_container collect_liquid->label_container storage 6. Store in Satellite Accumulation Area - Well-ventilated, secure, cool, dry - Secondary containment label_container->storage disposal 7. Arrange for Disposal - Contact EHS or licensed waste disposal company storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS: 164341-39-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including being harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin irritation and serious eye damage, and may also lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards. A face shield is recommended when there is a significant risk of splashing.[2][3]Ensure a proper fit before use.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[2][4]Inspect gloves for any signs of degradation or puncture before each use.[2] Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection A NIOSH-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[2][3]The type of respirator will depend on the concentration and nature of the airborne contaminant.
Protective Clothing Laboratory coat. A full chemical-protective suit may be necessary for large-scale operations or in case of a significant spill.[2]Ensure clothing provides complete coverage of exposed skin.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[4][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][7] Wash hands thoroughly with soap and water after handling.[2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[7][8]

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7][10]

  • Access: Store in a locked cabinet or room to restrict access to authorized personnel only.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Swallowed Get medical help immediately.[1] Rinse mouth with water.[1][3] Do not induce vomiting.
If on Skin Wash with plenty of water.[1] Get medical help if skin irritation occurs.[1] Take off contaminated clothing and wash it before reuse.[1]
If in Eyes Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1]

Spill Management:

  • Minor Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[2] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[2][8]

  • Major Spill: Evacuate the laboratory and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

  • Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a clearly labeled, sealed hazardous waste container.[2]

  • Disposal: Dispose of the contents and container through an approved waste disposal plant or your institution's hazardous waste management program.[1][6] Do not allow the product to enter drains.[3]

G Workflow for Handling this compound start Start: Receive Chemical ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe handling Handling in Fume Hood ppe->handling storage Store in Cool, Dry, Ventilated Area Keep Container Closed handling->storage spill Spill Occurs handling->spill waste Generate Hazardous Waste handling->waste storage->ppe Next Use minor_spill Minor Spill Procedure: Absorb, Collect, Dispose spill->minor_spill Minor major_spill Major Spill Procedure: Evacuate, Notify EHS spill->major_spill Major minor_spill->waste disposal Dispose via Approved Hazardous Waste Program waste->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-(Trifluoromethyl)pyridin-2-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.